Cephapirin
Beschreibung
Cefapirin (INN, also spelled this compound), commonly marketed under the trade name Cefadyl, is a first-generation cephalosporin antibiotic that is available in injectable formulations. Production for use in humans has been discontinued in the United States. Cefapirin is partly plasma-bound and is effective against gram-negative and gram-positive organisms.
This compound has been reported in Apis cerana with data available.
This compound is a semisynthetic, broad-spectrum, first-generation cephalosporin with antibacterial activity. This compound binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis.
This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1974 and is indicated for bacterial disease.
Cephalosporin antibiotic, partly plasma-bound, that is effective against gram-negative and gram-positive organisms.
See also: Cefotaxime (related); Cephalothin (related); this compound Sodium (active moiety of) ... View More ...
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
(6R,7R)-3-(acetyloxymethyl)-8-oxo-7-[(2-pyridin-4-ylsulfanylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O6S2/c1-9(21)26-6-10-7-28-16-13(15(23)20(16)14(10)17(24)25)19-12(22)8-27-11-2-4-18-5-3-11/h2-5,13,16H,6-8H2,1H3,(H,19,22)(H,24,25)/t13-,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQLLWWBDSUHNEB-CZUORRHYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CSC3=CC=NC=C3)SC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CSC3=CC=NC=C3)SC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
24356-60-3 (mono-hydrochloride salt) | |
| Record name | Cefapirin [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021593237 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9022784 | |
| Record name | Cephapirin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Cephapirin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015270 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
SOL IN WATER /CEPHAPIRIN SODIUM/, VERY SOL IN DIL HYDROCHLORIC & GLACIAL ACETIC ACID; INSOL IN CHLOROFORM, ETHER, TOLUENE /CEPHAPIRIN SODIUM/, 1.51e-01 g/L | |
| Record name | Cefapirin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01139 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CEPHAPIRIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3215 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Cephapirin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015270 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
21593-23-7 | |
| Record name | Cephapirin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21593-23-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cefapirin [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021593237 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cefapirin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01139 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cephapirin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cefapirin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.409 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CEPHAPIRIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89B59H32VN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CEPHAPIRIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3215 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Cephapirin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015270 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
In Vitro Identification of Cephapirin Metabolites and Degradants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cephapirin is a first-generation cephalosporin antibiotic utilized primarily in veterinary medicine to treat bacterial infections. Understanding its metabolic fate and degradation pathways is crucial for evaluating its efficacy, safety, and potential for residue accumulation. This technical guide provides an in-depth overview of the in vitro methods used to identify and quantify the metabolites and degradants of this compound. It includes detailed experimental protocols, a summary of identified molecules, and visualizations of the metabolic pathways and experimental workflows.
Identified Metabolites and Degradants of this compound
In vitro studies, primarily utilizing biological matrices such as milk and serum, have identified several key metabolites and degradation products of this compound. The primary metabolic transformation is the hydrolysis of the acetyl group, resulting in the formation of desacetylthis compound, which retains some microbiological activity.[1][2][3] Other identified compounds include this compound lactone, hydrolyzed this compound, and a reduced this compound lactone.[4][5]
Table 1: Summary of Identified this compound Metabolites and Degradants
| Compound Name | Description | Method of Identification | Reference |
| Desacetylthis compound | Major metabolite formed by hydrolysis of the acetyl group. It is microbiologically active. | LC-UV-VIS, LC-MS, LC-MS/MS | [1][2][3][4][5] |
| This compound Lactone | Degradation product. | LC-MS/MS | [4][5] |
| Hydrolyzed this compound | Degradation product resulting from the opening of the β-lactam ring. | LC-MS/MS | [4][5] |
| Reduced this compound Lactone | A previously unreported degradation product. | LC-MS/MS | [4][5] |
| Methylthis compound | Identified as a possible trace contaminant in formulations. | LC-MS/MS | [4][5] |
Metabolic and Degradation Pathways
The biotransformation and degradation of this compound involves several key chemical reactions. The primary enzymatic pathway is the deacetylation to form desacetylthis compound, a reaction likely catalyzed by carboxylesterases.[6] Degradation can occur through hydrolysis of the β-lactam ring and intramolecular cyclization to form lactones.
Figure 1: Proposed metabolic and degradation pathways of this compound.
Experimental Protocols
Detailed methodologies are essential for the reproducible in vitro identification of this compound metabolites and degradants. The following sections outline key experimental protocols.
Protocol 1: In Vitro Incubation with Liver Microsomes/S9 Fraction
This protocol is designed to assess the hepatic metabolism of this compound.
-
Preparation of Incubation Mixture:
-
In a microcentrifuge tube, combine the following on ice:
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
This compound solution (final concentration typically 1-10 µM)
-
Liver microsomes or S9 fraction (final protein concentration typically 0.5-1 mg/mL)
-
Cofactors: For Phase I metabolism, use an NADPH-regenerating system (e.g., 1 mM NADP+, 5 mM glucose-6-phosphate, 1 unit/mL glucose-6-phosphate dehydrogenase, and 5 mM MgCl₂). For Phase II, UDPGA can be included.
-
-
-
Incubation:
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH-regenerating system.
-
Incubate at 37°C with gentle shaking for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).
-
-
Reaction Termination:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile or methanol.
-
Vortex and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to precipitate proteins.
-
-
Sample Analysis:
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
Figure 2: Experimental workflow for in vitro metabolism studies.
Protocol 2: LC-MS/MS Analysis of this compound and its Metabolites
This protocol provides a general framework for the analytical detection and quantification.
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source is recommended.[4][5]
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used (e.g., XBridge C18, 100 mm x 4.6 mm, 3.5 µm).[7]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: Dependent on the column dimensions, typically 0.3-0.6 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.[7]
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, depending on the analytes.
-
Scan Mode: Multiple Reaction Monitoring (MRM) is ideal for quantification, using specific precursor-to-product ion transitions for each analyte. Full scan and product ion scan modes are used for identification of unknown metabolites.
-
Ion Transitions: Specific m/z transitions for this compound and its expected metabolites need to be determined by direct infusion of standards. For this compound, a transition of m/z 424.0 > 292.0 has been used for quantification.[8]
-
Table 2: Example LC-MS/MS Parameters for this compound Analysis
| Parameter | Setting | Reference |
| Chromatography | ||
| Column | XBridge C18 (100 x 4.6 mm, 3.5 µm) | [7] |
| Mobile Phase A | 0.15% Formic Acid in Water | [7] |
| Mobile Phase B | Acetonitrile | [7] |
| Flow Rate | 0.6 mL/min | [7] |
| Column Temperature | 40°C | [7] |
| Mass Spectrometry | ||
| Ionization | ESI Positive | [8] |
| Mode | Multiple Reaction Monitoring (MRM) | [8] |
| This compound Quantifier Transition | m/z 424.0 > 292.0 | [8] |
| This compound Qualifier Transition | m/z 424.0 > 320.0 | [8] |
Quantitative Data
While numerous studies have focused on the identification of this compound metabolites, comprehensive quantitative data from in vitro enzymatic systems such as liver microsomes are not extensively available in the public literature. The majority of quantitative data pertains to in vivo or ex vivo studies in biological matrices like milk. For instance, in lactating cows, desacetylthis compound can be a major residue, persisting as long as the parent drug.[4][5] The detection limits for this compound and desacetylthis compound in milk by LC-MS/MS are approximately 1 ng/mL.[4][5]
For researchers conducting in vitro metabolism studies, it is recommended to generate quantitative data by creating calibration curves for this compound and its primary metabolite, desacetylthis compound, using authentic standards. The rate of metabolite formation can then be calculated and expressed, for example, as pmol of metabolite formed per minute per mg of microsomal protein.
Conclusion
The in vitro identification of this compound metabolites and degradants is crucial for a comprehensive understanding of its pharmacology and toxicology. The primary metabolite, desacetylthis compound, is formed through enzymatic hydrolysis. Other degradation products can also be formed under various conditions. This technical guide provides a framework for conducting in vitro metabolism studies and analyzing the resulting products using LC-MS/MS. While qualitative data on the metabolic pathways of this compound are available, further research is needed to generate robust quantitative data on the kinetics of metabolite formation in various in vitro systems. Such data would be invaluable for refining pharmacokinetic models and ensuring the safe and effective use of this important veterinary antibiotic.
References
- 1. researchgate.net [researchgate.net]
- 2. Conversion of this compound to deacetylthis compound in milk and tissues of treated animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical and in vitro evaluation of this compound, a new cephalosporin antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative Pharmacokinetics and Metabolism of this compound in Laboratory Animals and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and Validation of a UPLC-MS/MS Method to Monitor this compound Excretion in Dairy Cows following Intramammary Infusion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. researchgate.net [researchgate.net]
A Technical Guide to the Structure-Activity Relationship of Cephapirin and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of Cephapirin, a first-generation cephalosporin antibiotic. It details the molecular basis of its antibacterial activity, explores the impact of structural modifications on efficacy, presents quantitative activity data, and outlines key experimental protocols for its evaluation.
Introduction to this compound
This compound is a semi-synthetic, first-generation cephalosporin antibiotic known for its efficacy against a range of Gram-positive bacteria and some Gram-negative bacteria.[1][2] Like all β-lactam antibiotics, its primary mechanism of action is the inhibition of bacterial cell wall synthesis, which is crucial for microbial survival.[3][4] Understanding the relationship between this compound's chemical structure and its biological activity is fundamental for the rational design of new derivatives with improved potency, expanded spectrum, and reduced susceptibility to bacterial resistance mechanisms.
Core Structure and Mechanism of Action
The foundational structure of this compound is the 7-aminocephalosporanic acid (7-ACA) nucleus, which consists of a β-lactam ring fused to a dihydrothiazine ring.[5] The antibacterial activity of this compound is critically dependent on this core structure, particularly the strained β-lactam ring.[6] Key functional groups are attached at the C-3 and C-7 positions, which significantly influence the drug's properties.
-
C-7 Acylamino Side Chain: At this position, this compound has a (4-pyridinylthio)acetamido group. This side chain is crucial for determining the antibacterial spectrum and affinity for the target enzymes.[6]
-
C-3 Substituent: this compound features an acetoxymethyl group at this position. This group affects the drug's pharmacokinetic profile, including its metabolic stability.[1][6]
Molecular Mechanism of Action
The bactericidal effect of this compound is achieved by targeting and inactivating Penicillin-Binding Proteins (PBPs).[5][7] PBPs are bacterial enzymes essential for the final steps of peptidoglycan synthesis, the structural component of the bacterial cell wall. By mimicking the D-Ala-D-Ala structure of peptidoglycan precursors, this compound covalently binds to the active site of PBPs, leading to their irreversible inhibition.[][9] This disruption halts cell wall assembly, resulting in a weakened cell wall that cannot withstand internal osmotic pressure, ultimately leading to cell lysis and bacterial death.[4]
Quantitative Data and Derivative Analysis
The antibacterial efficacy of this compound and its derivatives is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium.
Antibacterial Spectrum of this compound
This compound demonstrates strong activity against many Gram-positive organisms and moderate activity against some Gram-negative species. The table below summarizes its in vitro activity against a panel of clinically relevant bacteria.
Table 1: In Vitro Antibacterial Activity of this compound
| Bacterial Species | Number of Isolates | MIC Range (µg/mL) | Reference |
|---|---|---|---|
| Staphylococcus aureus | - | 0.09 - 12.5 | [2][10] |
| Staphylococcus epidermidis | - | < 1.0 | [2][10] |
| Streptococcus pyogenes | - | < 1.0 | [2][10] |
| Diplococcus pneumoniae | - | < 1.0 | [2][10] |
| Escherichia coli (~65% susceptible) | - | - | [2][10] |
| Klebsiella spp. | - | Susceptible | [2][10] |
| Enterococcus spp. | - | 25 | [2][10] |
| Pseudomonas spp. | - | Highly Resistant | [2] |
| Serratia spp. | - | Highly Resistant |[2] |
Data compiled from published studies. The exact MIC can vary based on the specific strain and testing conditions.
SAR of Cephalosporin Derivatives
Research into cephalosporin derivatives has elucidated key SAR principles. Modifications at the C-7 and C-3 positions are paramount for optimizing activity. For instance, the synthesis of novel cephalosporin derivatives with cyclic disulfide moieties at the C-3 position has been explored to enhance antibacterial performance.[11]
Table 2: Antimicrobial Activity (MIC in µM) of Thiophene-Containing Cephalosporin Derivatives
| Compound | S. aureus (ATCC 25923) | S. aureus (MRSA, ATCC 43300) | B. subtilis (ATCC 6633) | E. coli (ATCC 25922) | P. aeruginosa (ATCC 27853) |
|---|---|---|---|---|---|
| Control (11) | 16 | 16 | 2 | >128 | >128 |
| Derivative (12a) | 4 | 4 | 1 | >128 | >128 |
| Derivative (12b) | 4 | 4 | 1 | >128 | >128 |
| Derivative (13a) | 2 | 2 | 0.5 | 64 | >128 |
| Derivative (13b) | 2 | 2 | 0.5 | 64 | >128 |
Data adapted from a study on novel cephalosporin derivatives, demonstrating how modifications can impact antibacterial potency.[11] Lower MIC values indicate higher activity.
This data illustrates that elongating the side chains (compounds 12 and 13) can increase activity against Gram-positive strains like S. aureus and B. subtilis compared to the control compound.[11]
Experimental Protocols
Standardized protocols are essential for accurately assessing the antibacterial activity of this compound and its derivatives.
Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is a gold standard for determining the quantitative susceptibility of a bacterial strain to an antibiotic.[12][13]
1. Preparation of Materials:
-
Media: Cation-adjusted Mueller-Hinton Broth (MHB).
-
Antibiotic: Prepare a stock solution of this compound or its derivative at a high concentration (e.g., 10 mg/mL) in an appropriate solvent.[14]
-
Inoculum: Culture the test bacterium overnight. Dilute the culture in saline to match a 0.5 McFarland turbidity standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Further dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.[13]
-
Equipment: Sterile 96-well microtiter plates, multichannel pipettes.
2. Assay Procedure:
-
Antibiotic Dilution: Create a two-fold serial dilution of the antibiotic across the wells of the 96-well plate. For example, add 150 µL of MHB to wells 2 through 12. Add 300 µL of the highest antibiotic concentration to well 1. Transfer 150 µL from well 1 to well 2, mix, and continue this serial transfer to well 10. Discard 150 µL from well 10. Wells 11 (growth control) and 12 (sterility control) should contain only MHB.[12]
-
Inoculation: Add the standardized bacterial inoculum to each well (except the sterility control), achieving a final volume of 150-200 µL per well.
-
Incubation: Cover the plate and incubate at 35-37°C for 16-24 hours under ambient air conditions.[12]
3. Interpretation of Results:
-
The MIC is the lowest concentration of the antibiotic at which there is no visible growth (i.e., the first clear well). The growth control well must show turbidity, and the sterility control well must remain clear.
Protocol: General Synthesis of Cephalosporin Derivatives
The synthesis of novel derivatives often starts from a commercially available cephalosporin nucleus, such as 7-ACA or from an existing cephalosporin like Cephalothin.[11][15][16] Modifications are typically targeted at the C-3 and C-7 positions.
1. Starting Material: 7-(α-bromoacetamido)cephalosporanic acid or a similar activated precursor.[15]
2. Modification at C-7 (Acylamino Side Chain):
-
The C-7 amino group of 7-ACA can be acylated using a variety of activated carboxylic acids (e.g., acid chlorides or anhydrides) to introduce novel side chains. This step is fundamental to altering the antibacterial spectrum.[17]
3. Modification at C-3:
-
The acetoxy group at the C-3 position is a good leaving group and can be displaced by various nucleophiles, such as thiols.[11]
-
Example Reaction: Reacting the cephalosporin core with a substituted thiol (e.g., a thiopyridinium group) in a suitable solvent system to yield the C-3 modified derivative.
4. Purification and Characterization:
-
The final product is purified using techniques like column chromatography or recrystallization.
-
The structure of the synthesized derivative is confirmed using analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).[11]
Conclusion
The structure-activity relationship of this compound is well-defined, with the C-7 acylamino side chain and the C-3 substituent being the primary determinants of its antibacterial spectrum and pharmacokinetic properties. The integrity of the core 7-ACA nucleus is indispensable for its mechanism of action, which involves the lethal inhibition of bacterial Penicillin-Binding Proteins. Quantitative analysis through MIC determination confirms its potency, particularly against Gram-positive bacteria. By leveraging this detailed SAR knowledge and applying systematic synthetic and evaluation protocols, researchers can continue to develop novel cephalosporin derivatives capable of addressing the ongoing challenge of bacterial infections and antibiotic resistance.
References
- 1. This compound | C17H17N3O6S2 | CID 30699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound: in vitro antibacterial spectrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cephalosporins, 1st Generation: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 4. globalrph.com [globalrph.com]
- 5. Cephalosporins - (First Generation) | PPTX [slideshare.net]
- 6. webhome.auburn.edu [webhome.auburn.edu]
- 7. urology-textbook.com [urology-textbook.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. This compound: In Vitro Antibacterial Spectrum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and antimicrobial evaluation of new cephalosporin derivatives containing cyclic disulfide moieties | bioRxiv [biorxiv.org]
- 12. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 15. Synthesis of this compound and related cephalosporins from 7-(alpha-bromoacetamido)cephalosporanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cephalosporins- History,Classification,Sar,Synthesis,Mechanism of action,Uses,side effects,(Medicinal chemistry,Pharmaceutical chemistry) | PPT [slideshare.net]
- 17. Cephalosporin antibiotics. I. Synthesis and structure-activity relationships of 3-thiazoliomethyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Cephapirin's Affinity for Penicillin-Binding Proteins (PBPs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cephapirin, a first-generation cephalosporin antibiotic, exerts its bactericidal effects by interfering with the synthesis of the bacterial cell wall. This process is mediated through the covalent binding and subsequent inhibition of essential bacterial enzymes known as penicillin-binding proteins (PBPs). Understanding the specific affinity of this compound for various PBPs in different bacterial species is crucial for elucidating its spectrum of activity, predicting its efficacy, and informing the development of novel antimicrobial agents. This technical guide provides a comprehensive overview of this compound's interaction with PBPs, including quantitative binding data, detailed experimental methodologies, and a visual representation of its mechanism of action.
Quantitative Analysis of this compound's PBP Affinity
The affinity of a β-lactam antibiotic for a specific PBP is a key determinant of its antibacterial potency. This affinity is often quantified by the 50% inhibitory concentration (IC50), which represents the concentration of the antibiotic required to inhibit 50% of the binding of a labeled penicillin, such as [14C]benzylpenicillin or a fluorescent derivative, to a particular PBP.
Affinity of this compound for Escherichia coli K-12 PBPs
The following table summarizes the concentration of this compound required to reduce the binding of [14C]benzylpenicillin to the essential PBPs of Escherichia coli K-12 by 50%.
| Penicillin-Binding Protein (PBP) | IC50 (µg/mL)[1] |
| PBP 1a | <0.25 |
| PBP 1b | 10 |
| PBP 2 | 17 |
| PBP 3 | 3.3 |
| PBP 4 | 120 |
| PBP 5 | >250 |
| PBP 6 | >250 |
Data sourced from a study on the affinities of various penicillins and cephalosporins for the PBPs of Escherichia coli K-12.[1]
Affinity of this compound for Staphylococcus aureus PBPs
Despite extensive literature searches, specific quantitative data (i.e., IC50 values) for the binding of this compound to the individual PBPs of Staphylococcus aureus were not available in the reviewed scientific papers. As a first-generation cephalosporin, it is expected that this compound would exhibit significant affinity for the essential PBPs of susceptible S. aureus strains, contributing to its known anti-staphylococcal activity. However, without direct experimental data, a quantitative comparison with other cephalosporins for each S. aureus PBP cannot be definitively made. Further research is warranted to fully characterize these specific interactions.
Experimental Protocols for Determining PBP Affinity
The determination of PBP binding affinity is a critical experimental procedure in the study of β-lactam antibiotics. A commonly employed method is the competitive binding assay using a fluorescently labeled penicillin derivative, such as Bocillin FL.
General Experimental Protocol
-
Preparation of Bacterial Membranes:
-
Bacterial cells are cultured to the mid-logarithmic phase of growth.
-
The cells are harvested by centrifugation and washed with an appropriate buffer (e.g., phosphate-buffered saline).
-
Cell lysis is achieved through methods such as sonication or French press.
-
The cell lysate is subjected to ultracentrifugation to pellet the membrane fraction containing the PBPs.
-
The membrane pellet is washed and resuspended in a suitable buffer.
-
-
Competitive Binding Assay:
-
Aliquots of the prepared bacterial membranes are incubated with varying concentrations of the test antibiotic (e.g., this compound) for a defined period to allow for binding to the PBPs.
-
A fluorescently labeled penicillin, such as Bocillin FL, is then added to the mixture and incubated for a shorter duration. This allows the fluorescent probe to bind to any PBPs not occupied by the test antibiotic.
-
-
Separation and Visualization of PBPs:
-
The reaction is stopped, and the membrane proteins are solubilized.
-
The proteins are separated based on their molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The gel is then visualized using a fluorescence imager to detect the bands corresponding to the PBPs labeled with the fluorescent probe.
-
-
Quantification and IC50 Determination:
-
The intensity of the fluorescent signal for each PBP band is quantified using densitometry software.
-
The percentage of inhibition of fluorescent probe binding is calculated for each concentration of the test antibiotic.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the antibiotic concentration and fitting the data to a sigmoidal dose-response curve.
-
Mechanism of Action and Signaling Pathway
The bactericidal action of this compound is a direct consequence of its interaction with and inhibition of bacterial PBPs. This process disrupts the final and crucial steps of peptidoglycan synthesis, leading to a compromised cell wall and eventual cell lysis.
Signaling Pathway of this compound Action
Caption: Mechanism of this compound action on bacterial cell wall synthesis.
Experimental Workflow for PBP Affinity Determination
Caption: Experimental workflow for determining this compound's PBP affinity.
Conclusion
This technical guide has provided a detailed overview of this compound's affinity for penicillin-binding proteins. The quantitative data for E. coli highlight the differential binding of this compound to various PBPs, which underlies its antibacterial effect against this Gram-negative bacterium. The provided experimental protocols offer a clear framework for researchers to conduct their own PBP affinity studies. While a quantitative understanding of this compound's interaction with S. aureus PBPs remains an area for future investigation, the fundamental mechanism of PBP inhibition as a cornerstone of its efficacy is well-established. The continued study of these molecular interactions is paramount for optimizing the use of existing cephalosporins and for the rational design of new antibiotics to combat evolving bacterial resistance.
References
The Pharmacodynamics of Cephapirin in Bovine Models: An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cephapirin, a first-generation cephalosporin antibiotic, has long been a cornerstone in the management of bovine mastitis, a disease of significant economic impact in the dairy industry.[1][2] Its efficacy is rooted in its specific mechanism of action against the bacterial cell wall, leading to bactericidal effects against a range of mastitis-causing pathogens.[3][4][5][6][7] This technical guide provides a comprehensive overview of the pharmacodynamics of this compound in bovine models, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used to evaluate its efficacy.
Mechanism of Action
This compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[3][4][6] As a member of the beta-lactam class of antibiotics, its primary target is the penicillin-binding proteins (PBPs) located on the bacterial cell membrane.[5][7] These enzymes are crucial for the final steps of peptidoglycan synthesis, a critical component that provides structural integrity to the bacterial cell wall.
The process of peptidoglycan synthesis is a complex, multi-step pathway. It begins in the cytoplasm with the synthesis of precursor molecules, which are then transported across the cell membrane. In the final extracellular stage, transpeptidase and transglycosylase enzymes, which are types of PBPs, cross-link the peptidoglycan chains to form a rigid, mesh-like structure.
This compound, containing a beta-lactam ring, mimics the D-Ala-D-Ala moiety of the peptidoglycan precursor. This allows it to bind to the active site of the transpeptidase enzymes, forming a stable, inactive complex. This irreversible inhibition of the transpeptidases prevents the cross-linking of the peptidoglycan chains, leading to a weakened cell wall. In an osmotically fragile environment, this ultimately results in cell lysis and bacterial death.
Pharmacodynamic Parameters and Efficacy
The in vitro activity of this compound against key bovine mastitis pathogens is a critical determinant of its clinical success. This is primarily assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium.
In Vitro Susceptibility Data
The following table summarizes the MIC values for this compound against common mastitis pathogens isolated from bovine milk samples.
| Pathogen | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Staphylococcus aureus | 0.25 | 0.5 | [1] |
| Staphylococcus aureus | 0.5 | 2.0 | [8] |
| Staphylococcus aureus | - | 0.25 | [9] |
| Coagulase-negative staphylococci | 0.25 | 0.5 | [10] |
| Streptococcus agalactiae | ≤0.06 | ≤0.06 | [10] |
| Streptococcus dysgalactiae | ≤0.06 | ≤0.06 | [10] |
| Streptococcus uberis | 0.12 | 0.25 | [10] |
| Escherichia coli | 8.0 | >32 | [10] |
MIC50: Concentration inhibiting 50% of isolates; MIC90: Concentration inhibiting 90% of isolates.
Clinical Efficacy in Bovine Mastitis
The ultimate measure of a drug's pharmacodynamics is its in vivo efficacy. This compound has been extensively studied in both experimental and naturally occurring cases of bovine mastitis.
| Study Type | Treatment Regimen | Pathogen | Cure Rate | Reference |
| Experimental Infection (Heifers) | 300 mg this compound benzathine (dry cow product) | Staphylococcus aureus | 100% (21/21 quarters) | [11] |
| Chronic Infection (Lactating Cows) | 5-day extended therapy with this compound sodium | Staphylococcus aureus | 25.8% (cow cure rate) | [12] |
| Nonsevere Clinical Mastitis | 300 mg this compound sodium + 20 mg prednisolone (4 infusions, 12h apart) | Various | Bacteriological Cure: 68% | [13] |
| Subclinical Mastitis (Dry Cow) | Commercial this compound benzathine product | Streptococcus agalactiae and Staphylococcus aureus | Effective | [2][14] |
| Purulent Vaginal Discharge | Intrauterine this compound | Not specified | Improved first-service conception rate | [15] |
Experimental Protocols
Standardized methodologies are crucial for the accurate assessment of antimicrobial pharmacodynamics. The following sections detail the protocols for key experiments.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent against a specific bacterial isolate. The protocol generally follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Detailed Steps:
-
Bacterial Isolate Preparation: A pure culture of the test organism is grown on an appropriate agar medium.
-
Inoculum Preparation: Several colonies are transferred to a tube of sterile saline or broth and the turbidity is adjusted to match a 0.5 McFarland standard. This suspension is then diluted to achieve the final desired inoculum concentration.
-
Antimicrobial Dilution: A stock solution of this compound is prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.
-
Incubation: The plate is incubated under appropriate atmospheric conditions and temperature for a specified period.
-
MIC Reading: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
In Vivo Efficacy Study for Bovine Mastitis
Evaluating the clinical efficacy of an intramammary antibiotic for bovine mastitis requires a well-designed and controlled study.
Key Components of the Protocol:
-
Case Definition and Selection: Cows with naturally occurring clinical or subclinical mastitis are identified based on predefined criteria, including clinical signs, somatic cell count (SCC), and bacteriological culture of milk samples.
-
Randomization and Blinding: Enrolled cows are randomly assigned to a treatment group (receiving this compound) and a control group (receiving a placebo or another active drug). Blinding of investigators and farm personnel to the treatment allocation is crucial to prevent bias.
-
Treatment Administration: The intramammary infusion of this compound is administered according to the specified dose and treatment schedule.
-
Post-Treatment Monitoring: Milk samples are collected at predetermined intervals after treatment for bacteriological culture and SCC analysis. Clinical signs are also monitored.
-
Outcome Assessment: The primary outcomes are typically bacteriological cure (elimination of the initial pathogen) and clinical cure (return of milk and udder to normal).
Conclusion
The pharmacodynamics of this compound in bovine models demonstrate its potent bactericidal activity against key mastitis pathogens, particularly Gram-positive cocci. Its mechanism of action, through the inhibition of bacterial cell wall synthesis, is well-established. Quantitative data from in vitro susceptibility testing and in vivo efficacy studies support its continued use in the treatment and control of bovine mastitis. The standardized experimental protocols outlined in this guide are essential for the continued evaluation of this compound and the development of new antimicrobial agents for veterinary medicine.
References
- 1. In vitro susceptibility of Staphylococcus aureus strains isolated from cows with subclinical mastitis to different antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. dbt.univr.it [dbt.univr.it]
- 4. wormsandgermsblog.com [wormsandgermsblog.com]
- 5. VET06 | Methods for Antimicrobial Susceptibility Testing of Infrequently Isolated or Fastidious Bacteria Isolated From Animals [clsi.org]
- 6. VET01S | Performance Standards for Antimicrobial Disk and Dilution Susceptibility Tests for Bacteria Isolated From Animals [clsi.org]
- 7. ema.europa.eu [ema.europa.eu]
- 8. air.unimi.it [air.unimi.it]
- 9. researchgate.net [researchgate.net]
- 10. Efficacy of a botanical preparation for the intramammary treatment of clinical mastitis on an organic dairy farm - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. DOT Language | Graphviz [graphviz.org]
- 13. GraphViz Examples and Tutorial [graphs.grevian.org]
- 14. graphviz.org [graphviz.org]
- 15. researchgate.net [researchgate.net]
Cephapirin Degradation Pathways: A Technical Examination of pH-Dependent Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the degradation pathways of the first-generation cephalosporin antibiotic, Cephapirin, under varying pH conditions. Understanding the stability of this compound is critical for its formulation, storage, and therapeutic efficacy. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the degradation pathways.
Introduction
This compound, a semi-synthetic cephalosporin, is susceptible to degradation, primarily through hydrolysis of its β-lactam ring, a characteristic shared by other β-lactam antibiotics. The rate and mechanism of this degradation are significantly influenced by the pH of the surrounding environment. This guide explores the degradation of this compound in acidic, neutral, and alkaline conditions, identifying the major degradation products and outlining the pathways of their formation.
pH-Dependent Degradation Kinetics
The stability of this compound is markedly dependent on pH. While it exhibits moderate stability in neutral to slightly acidic conditions, its degradation is accelerated in alkaline environments.
Table 1: Quantitative Data on this compound Degradation
| pH Condition | Temperature (°C) | Half-life (t½) | Degradation Rate | Reference |
| Neutral (pH ~7) | 22 | 3 days | Moderate | [1] |
| Alkaline (pH > 11) | Not Specified | Minutes | Rapid and Complete | [1] |
| Acidic | Not Specified | Unstable | Slower than alkaline | [2] |
Note: Quantitative kinetic data for this compound degradation across a wide range of pH values is limited in publicly available literature. The data presented is based on available studies.
Degradation Pathways and Products
The degradation of this compound proceeds via several mechanisms, primarily hydrolysis of the β-lactam ring and the ester linkage at the C-3 position. The predominant pathway is dictated by the pH of the solution.
Alkaline Degradation
Under alkaline conditions (pH > 7), this compound undergoes rapid and complete degradation[1]. The primary mechanism is the hydroxide ion-catalyzed hydrolysis of the strained β-lactam ring. This leads to the formation of inactive degradation products[2].
Neutral Degradation
At a neutral pH, this compound demonstrates moderate stability with a half-life of approximately 3 days at 22°C[1]. The degradation in neutral conditions is likely a result of spontaneous hydrolysis of the β-lactam ring.
Acidic Degradation
In acidic solutions, this compound is also unstable, though generally more stable than in alkaline conditions[2]. The acidic environment can catalyze the hydrolysis of both the β-lactam ring and the acetoxy group at the C-3 position. A key degradation product formed under these conditions is this compound lactone[1].
Identified Degradation Products
Several degradation products of this compound have been identified through various analytical techniques[1][3][4]:
-
Desacetylthis compound: Formed by the hydrolysis of the acetyl group at the C-3 position. This metabolite is also found in vivo[4].
-
This compound Lactone: Results from the intramolecular cyclization following the hydrolysis of the acetoxy group, particularly under acidic conditions[1].
-
Hydrolyzed this compound: The product of the opening of the β-lactam ring.
Visualization of Degradation Pathways
The following diagrams illustrate the proposed degradation pathways of this compound under different pH conditions based on the identified degradation products and known mechanisms for cephalosporins.
References
Methodological & Application
Application Note: A Robust UPLC-MS/MS Method for the Quantification of Cephapirin in Bovine Milk
Introduction
Cephapirin is a first-generation cephalosporin antibiotic widely used in veterinary medicine to treat and prevent bacterial infections, particularly mastitis in dairy cattle. The presence of antibiotic residues in milk is a significant concern for public health due to the potential for allergic reactions in sensitive individuals, the development of antibiotic-resistant bacteria, and interference with dairy fermentation processes.[1][2] Regulatory bodies in many countries have established maximum residue limits (MRLs) for this compound in milk to ensure food safety. Therefore, sensitive and reliable analytical methods are crucial for monitoring this compound residues in bovine milk.
This application note describes a highly sensitive and specific Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of this compound in bovine milk. The method employs a straightforward sample preparation procedure involving protein precipitation followed by solid-phase extraction (SPE) cleanup, ensuring high recovery and minimal matrix effects.[1][2][3] This method is suitable for routine monitoring and regulatory compliance testing.
Experimental Protocol
Materials and Reagents
-
This compound analytical standard (Sigma-Aldrich)
-
HPLC-grade methanol, acetonitrile, and water (Fisher Scientific)
-
Formic acid (≥98%) (Fisher Scientific)[3]
-
Disodium EDTA (Sigma-Aldrich)
-
Acetic acid (Fisher Scientific)[4]
-
Bovine milk (antibiotic-free)
Standard and Quality Control Sample Preparation
-
Stock Solution (100 µg/mL): Accurately weigh and dissolve this compound standard in methanol to prepare a 100 µg/mL stock solution.[3]
-
Working Standard Solutions: Serially dilute the stock solution with a mixture of methanol and water (50:50, v/v) to prepare working standard solutions at concentrations ranging from 1 ng/mL to 100 ng/mL.
-
Calibration Standards: Spike appropriate volumes of the working standard solutions into blank bovine milk to prepare calibration standards at concentrations of 1, 5, 10, 25, 50, and 100 µg/kg.
-
Quality Control (QC) Samples: Prepare QC samples in blank bovine milk at three concentration levels: low (3 µg/kg), medium (30 µg/kg), and high (75 µg/kg).
Sample Preparation
-
Protein Precipitation: To 5 mL of bovine milk sample in a centrifuge tube, add 5 mL of 0.1M disodium EDTA with 2% acetic acid.[4]
-
Vortex the mixture for 1 minute to ensure thorough mixing and deproteinization.[4]
-
Centrifuge the sample at 4000 rpm for 15 minutes at 4°C.[1]
-
Solid-Phase Extraction (SPE):
-
Condition an Oasis HLB SPE cartridge with 3 mL of methanol followed by 3 mL of ultrapure water.[1][4]
-
Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.[1][4]
-
Wash the cartridge with 3 mL of ultrapure water followed by 3 mL of 10% methanol.[4]
-
Dry the cartridge under a gentle stream of nitrogen for 10 minutes.[4]
-
Elute the analyte with 3 mL of methanol.[1]
-
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the mobile phase (95:5 Water:Acetonitrile with 0.1% formic acid).[1]
-
Filter the reconstituted sample through a 0.22 µm syringe filter into a UPLC vial for analysis.[1]
UPLC-MS/MS Instrumental Conditions
UPLC System: Waters ACQUITY UPLC or equivalent Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm[1] Mobile Phase A: 0.1% Formic Acid in Water[3] Mobile Phase B: 0.1% Formic Acid in Acetonitrile[1] Flow Rate: 0.4 mL/min Injection Volume: 10 µL[1] Column Temperature: 40°C[3] Autosampler Temperature: 8°C[3]
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 2.5 | 5 | 95 |
| 3.5 | 5 | 95 |
| 3.6 | 95 | 5 |
| 5.0 | 95 | 5 |
Mass Spectrometer: Waters Xevo TQ-S or equivalent Ionization Mode: Electrospray Ionization (ESI), Positive[2] Capillary Voltage: 3.0 kV Source Temperature: 150°C Desolvation Temperature: 400°C Desolvation Gas Flow: 800 L/hr Cone Gas Flow: 50 L/hr
MRM Transitions for this compound:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| This compound (Quantifier) | 424.0 | 292.0 | 40 | 25 |
| This compound (Qualifier) | 424.0 | 320.0 | 40 | 15 |
Results
The developed UPLC-MS/MS method was validated according to the European Commission Decision 2002/657/EC guidelines.[1][2] The method demonstrated excellent performance in terms of linearity, sensitivity, accuracy, and precision.
Method Performance Characteristics
| Parameter | Result |
| Linearity Range | 1 - 100 µg/kg |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.5 µg/kg |
| Limit of Quantification (LOQ) | 1.5 µg/kg |
| Decision Limit (CCα) | 11.0 µg/kg[1] |
| Detection Capability (CCβ) | 12.5 µg/kg[1] |
Accuracy and Precision
The accuracy and precision of the method were evaluated by analyzing the QC samples at three different concentrations on the same day (intra-day) and on three different days (inter-day).
| Spiked Concentration (µg/kg) | Recovery (%) | Intra-day RSD (%) | Inter-day RSD (%) |
| 3.0 (Low QC) | 92.5 | 5.8 | 7.2 |
| 30.0 (Medium QC) | 95.8 | 4.1 | 6.5 |
| 75.0 (High QC) | 98.2 | 3.5 | 5.9 |
The recovery values for this compound in bovine milk were consistently high, ranging from 84.53% to 95.70%, with relative standard deviations (RSD) below 18%.[1]
Experimental Workflow Diagram
Caption: Workflow for this compound quantification in bovine milk.
Conclusion
This application note details a reliable and sensitive UPLC-MS/MS method for the quantification of this compound in bovine milk. The sample preparation procedure is straightforward and effective, providing high recovery rates and minimizing matrix interference. The method is validated with excellent performance characteristics, making it suitable for high-throughput routine analysis in food safety and regulatory laboratories to monitor this compound residues in milk and ensure consumer safety.
References
Application Note: Determination of Cephapirin Residues in Animal Tissues by HPLC-UV
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document details a comprehensive protocol for the quantitative determination of Cephapirin, a first-generation cephalosporin antibiotic, in various animal tissues (muscle, liver, and kidney) using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. The described methodology is crucial for monitoring drug residues in edible tissues, ensuring food safety, and supporting pharmacokinetic studies in veterinary medicine. The protocol provides a step-by-step guide from sample preparation, including tissue homogenization, extraction, and solid-phase extraction (SPE) cleanup, to the final chromatographic analysis. Additionally, this note summarizes key performance metrics from related validation studies to guide laboratory implementation.
Introduction
This compound is a widely used antibiotic in veterinary medicine for the treatment and prevention of bacterial infections in livestock.[1] Its use, however, necessitates the monitoring of potential residues in animal-derived food products to safeguard public health.[2] Regulatory bodies establish maximum residue limits (MRLs) for veterinary drugs in edible tissues. Consequently, robust and reliable analytical methods are essential for the routine surveillance of these residues. While modern techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) offer high sensitivity and selectivity, HPLC-UV remains a practical and accessible method for many quality control and research laboratories.[1][3] This application note presents a synthesized HPLC-UV protocol for this compound determination in bovine muscle, liver, and kidney tissues, based on established analytical principles for cephalosporin analysis in biological matrices.
Experimental Protocol
This protocol is a composite methodology adapted from various sources for the analysis of cephalosporins in biological samples, including milk and tissues.[4][5]
Reagents and Materials
-
This compound sodium standard (analytical grade)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Sodium phosphate monobasic and dibasic (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (deionized or HPLC grade)
-
Solid-Phase Extraction (SPE) cartridges: C18, 500 mg, 6 mL (or equivalent)
-
Syringe filters (0.45 µm)
Instrumentation and Chromatographic Conditions
-
HPLC System: An isocratic or gradient HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of phosphate buffer (e.g., 25 mM sodium phosphate, pH adjusted to 6.5 with orthophosphoric acid) and acetonitrile. The exact ratio should be optimized for best separation, starting with a ratio of 85:15 (v/v) buffer to acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 290 nm.[5]
-
Column Temperature: Ambient or controlled at 25 °C.
Standard Solution Preparation
-
Stock Standard Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound sodium standard in 100 mL of deionized water. Store at 2-8 °C.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.05 µg/mL to 5.0 µg/mL. These will be used to construct the calibration curve.
Sample Preparation
The following is a general procedure for the extraction of this compound from animal tissues.
-
Weigh 5 g of minced and representative tissue sample (muscle, liver, or kidney) into a 50 mL centrifuge tube.
-
Add 20 mL of acetonitrile.
-
Homogenize the sample for 1-2 minutes using a high-speed homogenizer.
-
Centrifuge the homogenate at 4000 rpm for 10 minutes at 4 °C.
-
Decant the supernatant into a clean flask.
-
Re-extract the tissue pellet with another 10 mL of acetonitrile, vortex, and centrifuge again.
-
Combine the supernatants.
-
Condition the SPE cartridge: Pass 5 mL of methanol followed by 5 mL of deionized water through the C18 SPE cartridge. Do not allow the cartridge to go dry.
-
Load the sample: Dilute the combined acetonitrile supernatant with 40 mL of deionized water and load the entire volume onto the conditioned SPE cartridge at a flow rate of 1-2 mL/min.
-
Wash the cartridge: Wash the cartridge with 10 mL of deionized water to remove interfering substances.
-
Elute this compound: Elute the analyte with 5 mL of methanol into a clean tube.
-
Evaporate and reconstitute: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen at 40 °C. Reconstitute the residue in 1 mL of the HPLC mobile phase.
-
Filter: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial for analysis.
Logical Workflow for this compound Analysis in Animal Tissues
Caption: Workflow for this compound analysis in tissues.
Data Presentation
The following tables summarize the validation parameters for this compound analysis. It is important to note that much of the available HPLC-UV data is for milk and serum. Data from multi-residue methods in tissues for other compounds are included to provide an expected performance range.
Table 1: Chromatographic and Detection Parameters
| Parameter | Value |
| HPLC Column | C18 Reversed-Phase (250 x 4.6 mm, 5 µm) |
| Mobile Phase | 25 mM Sodium Phosphate (pH 6.5) : Acetonitrile (85:15, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| UV Detection Wavelength | 290 nm[5] |
| Retention Time | Analyte-specific, to be determined |
Table 2: Method Validation Parameters (Literature Values)
| Parameter | Matrix | Value | Reference |
| Linearity Range | - | 0.4 - 1.5 ppb (UPLC-MS/MS) | [6] |
| Recovery | Milk | 79 - 87% | [4][5] |
| Milk | 61 - 80% | [7] | |
| Precision (%RSD) | Milk | 6 - 10% (Intralaboratory) | [4][5] |
| Limit of Detection (LOD) | Milk/Serum | 10 µg/kg (LC/UV-VIS PDA) | [8] |
| Limit of Quantitation (LOQ) | Milk | 20 ng/mL | [4][5] |
| Feces (UPLC-MS/MS) | 4.02 µg/kg | [2][9] |
Signaling Pathway and Logical Relationships
The analytical process does not involve a biological signaling pathway. The logical relationship of the experimental steps is a linear workflow, as depicted in the diagram above, moving from sample acquisition to final quantification.
Conclusion
The HPLC-UV method outlined in this application note provides a reliable framework for the determination of this compound residues in animal tissues. The protocol is based on established extraction and chromatographic principles for cephalosporins. While the provided validation data is primarily derived from studies on milk and other matrices, it offers a solid starting point for in-house validation in muscle, liver, and kidney tissues. Adherence to good laboratory practices and proper method validation are essential for obtaining accurate and reproducible results for regulatory compliance and research applications.
References
- 1. Development and Validation for Quantification of this compound and Ceftiofur by Ultraperformance Liquid Chromatography with Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Validation of a UPLC-MS/MS Method to Monitor this compound Excretion in Dairy Cows following Intramammary Infusion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Determination of this compound and ceftiofur residues in bovine milk by liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Liquid chromatographic determination of this compound residues in milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of an analytical method for this compound and its metabolite in bovine milk and serum by liquid chromatography with UV-VIS detection and confirmation by thermospray mass spectometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vitro Susceptibility Testing of Cephapirin Against Mastitis Pathogens
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cephapirin is a first-generation cephalosporin antibiotic widely utilized in the treatment of bovine mastitis, an inflammatory disease of the mammary gland that poses significant economic challenges to the dairy industry. The primary causative agents of mastitis include a range of Gram-positive and Gram-negative bacteria. Effective treatment relies on the selection of appropriate antimicrobial agents, guided by in vitro susceptibility testing. These application notes provide a comprehensive overview of the in vitro activity of this compound against key mastitis pathogens, along with detailed protocols for susceptibility testing to aid in research, drug development, and clinical decision-making. This compound demonstrates bactericidal activity by inhibiting bacterial cell wall synthesis.[1]
Data Presentation: In Vitro Susceptibility of Mastitis Pathogens to this compound
The following tables summarize the Minimum Inhibitory Concentration (MIC) and disk diffusion zone diameter data for this compound against common mastitis pathogens. This data has been compiled from various studies to provide a comparative overview of this compound's in vitro efficacy.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Major Mastitis Pathogens
| Pathogen | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Reference |
| Staphylococcus aureus | 98 | 0.25 | 0.25 | Not Specified | [2] |
| Staphylococcus aureus | 130 | 0.25 | ≤0.5 (ECV) | Not Specified | [3] |
| Coagulase-Negative Staphylococci | 99 | Not Specified | Not Specified | Not Specified | [2] |
| Streptococcus dysgalactiae | 97 | Not Specified | Not Specified | Not Specified | [2] |
| Streptococcus uberis | 96 | Not Specified | Not Specified | Not Specified | [2][4] |
| Streptococcus agalactiae | 51 | Not Specified | Not Specified | Not Specified | [4] |
| Escherichia coli | 98 | Not Specified | Not Specified | Not Specified | [2] |
MIC50: The concentration of an antibiotic at which 50% of the isolates are inhibited. MIC90: The concentration of an antibiotic at which 90% of the isolates are inhibited. ECV: Epidemiological Cut-off Value.
Table 2: Disk Diffusion Zone Diameter Interpretive Criteria and Epidemiological Cut-off Values (ECV) for this compound against Staphylococcus aureus
| Disk Potency | Category | Zone Diameter (mm) | Reference |
| 10 µg | ECV | ≥ 22 | [3] |
| 30 µg | ECV | ≥ 25 | [3] |
ECV: Epidemiological cut-off values are used to differentiate wild-type bacterial populations from those with reduced susceptibility. Note: Mastitis-specific clinical breakpoints for this compound have not been universally established by bodies like the Clinical and Laboratory Standards Institute (CLSI). The values presented are based on specific studies.[3]
Mandatory Visualizations
Mechanism of Action of this compound
This compound, a β-lactam antibiotic, inhibits the synthesis of the bacterial cell wall, leading to cell lysis and death. The diagram below illustrates this mechanism.
Caption: Mechanism of this compound action on bacterial cell wall synthesis.
Experimental Workflow for In Vitro Susceptibility Testing
The following diagram outlines the key steps involved in determining the in vitro susceptibility of mastitis pathogens to this compound using standardized laboratory methods.
Caption: Experimental workflow for this compound in vitro susceptibility testing.
Experimental Protocols
The following protocols are based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antimicrobial susceptibility testing.[5][6]
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a mastitis pathogen.
Materials:
-
This compound analytical standard
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Isolated colonies of the mastitis pathogen
-
0.5 McFarland turbidity standard
-
Sterile saline or equivalent
-
Incubator (35 ± 2°C)
-
Spectrophotometer or turbidimeter
-
Pipettes and sterile tips
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1024 µg/mL in a suitable solvent.
-
Sterilize the stock solution by filtration.
-
-
Preparation of this compound Dilutions:
-
Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the 96-well microtiter plate to achieve a range of concentrations (e.g., 64 µg/mL to 0.06 µg/mL).
-
Include a growth control well (CAMHB without antibiotic) and a sterility control well (uninoculated CAMHB).
-
-
Inoculum Preparation:
-
Select 3-5 well-isolated colonies of the mastitis pathogen from a non-selective agar plate.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate (except the sterility control) with the prepared inoculum.
-
Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpretation of Results:
-
After incubation, examine the plate for visible bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
-
The growth control well should show turbidity, and the sterility control well should remain clear.
-
Protocol 2: Kirby-Bauer Disk Diffusion Susceptibility Testing
Objective: To qualitatively determine the susceptibility of a mastitis pathogen to this compound.
Materials:
-
This compound disks (e.g., 10 µg or 30 µg)
-
Mueller-Hinton Agar (MHA) plates
-
Isolated colonies of the mastitis pathogen
-
0.5 McFarland turbidity standard
-
Sterile saline or equivalent
-
Sterile cotton swabs
-
Incubator (35 ± 2°C)
-
Ruler or caliper
Procedure:
-
Inoculum Preparation:
-
Prepare an inoculum suspension of the mastitis pathogen in sterile saline with a turbidity equivalent to a 0.5 McFarland standard.
-
-
Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing the swab against the inside of the tube.
-
Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure confluent growth.
-
-
Application of this compound Disks:
-
Allow the plate to dry for 3-5 minutes.
-
Aseptically apply the this compound disk to the surface of the inoculated MHA plate.
-
Gently press the disk to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35 ± 2°C for 16-18 hours in ambient air.
-
-
Reading and Interpretation of Results:
-
After incubation, measure the diameter of the zone of inhibition (the area with no bacterial growth) around the this compound disk in millimeters.
-
Interpret the results as susceptible, intermediate, or resistant based on established CLSI or other recognized interpretive criteria.[3] As mastitis-specific breakpoints are not fully established, epidemiological cut-off values may be used for interpretation.[3]
-
Conclusion
The in vitro susceptibility data and standardized protocols presented here provide a valuable resource for the study and application of this compound in the context of bovine mastitis. Consistent and accurate susceptibility testing is paramount for effective antimicrobial stewardship, optimizing treatment outcomes, and monitoring the emergence of resistance in mastitis pathogens. Further research is encouraged to establish definitive clinical breakpoints for this compound against a broader range of mastitis-causing organisms to enhance its therapeutic application.
References
- 1. mdpi.com [mdpi.com]
- 2. avmajournals.avma.org [avmajournals.avma.org]
- 3. Assessment of the Usefulness of Cefapirin and Cefalonium Disks for Susceptibility Testing of Staphylococcus aureus Isolates from Bovine Mastitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Susceptibility of Mastitis Pathogens Isolated from Clinical Mastitis Cases on Northern German Dairy Farms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proposal for agar disk diffusion interpretive criteria for susceptibility testing of bovine mastitis pathogens using cefoperazone 30μg disks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. wvdl.wisc.edu [wvdl.wisc.edu]
Application Notes and Protocols: Development of Intramammary Infusion Formulations Containing Cephapirin
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides a comprehensive guide to the development, manufacturing, and quality control of intramammary infusion formulations containing Cephapirin. It includes detailed protocols for key experiments and illustrative diagrams to clarify complex processes and pathways.
Introduction to this compound Intramammary Infusions
This compound is a first-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1] It is widely used in veterinary medicine for the treatment and control of bovine mastitis.[2][3][4] The bactericidal action of this compound results from the inhibition of bacterial cell wall synthesis.[1] Intramammary infusions are a primary route of administration for treating mastitis, as they deliver the antibiotic directly to the site of infection in the udder.
These formulations are typically oil-based suspensions designed to ensure stability and provide a prolonged release of the active pharmaceutical ingredient (API).[2][5][6] The development of a robust and effective intramammary infusion product requires careful consideration of the formulation components, manufacturing process, and rigorous quality control testing.
Formulation Development
The formulation of a this compound intramammary infusion is critical to its stability, efficacy, and safety. The components are selected to ensure the drug remains suspended, is easily injectable, and is released at an appropriate rate within the mammary gland.
Key Formulation Components
| Component | Example | Function | Typical Concentration Range (%) |
| Active Pharmaceutical Ingredient (API) | This compound Benzathine, this compound Sodium | Provides antibacterial effect. This compound benzathine has lower solubility, leading to prolonged release.[2][5] | 2-5% w/w (e.g., 200-300 mg per 10 mL syringe)[2][3] |
| Vehicle | Peanut oil, Vegetable oil, Mineral oil | Non-aqueous, biocompatible vehicle to suspend the API.[2][3][6] | q.s. to 100% |
| Suspending/Gelling Agent | Aluminum Stearate, Colloidal Silicon Dioxide, Microcrystalline Wax | Increases viscosity to prevent sedimentation of the API and control the release rate. | 1-10% w/w |
| Dispersing Agent | Lecithin, Sorbitan esters | Aids in the uniform dispersion of the API throughout the vehicle.[2] | 0.5-2% w/w |
| Antioxidant | Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA) | Prevents oxidation of the oil-based vehicle. | 0.01-0.1% w/w |
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
This compound, like other β-lactam antibiotics, targets the final stages of peptidoglycan synthesis, a critical component of the bacterial cell wall.[1][7] It does this by acylating the active site of penicillin-binding proteins (PBPs), which are enzymes essential for the cross-linking of peptidoglycan strands.[1] This inhibition leads to a weakened cell wall and ultimately results in bacterial cell lysis due to osmotic pressure.
Caption: Bacterial Cell Wall Synthesis and Inhibition by this compound.
Manufacturing and Quality Control
The manufacturing of this compound intramammary infusions involves a non-sterilizing process, with terminal sterilization being challenging for oil-based suspensions.[3][4] Therefore, aseptic techniques and strict quality control of raw materials are paramount.
Manufacturing Workflow
The manufacturing process generally involves the preparation of the oil-based vehicle, dispersion of the active ingredient, and filling into single-dose syringes.
Caption: Manufacturing Workflow for this compound Intramammary Infusion.
Quality Control Testing
Rigorous quality control testing is essential to ensure the safety, efficacy, and consistency of the final product.
Caption: Quality Control Testing for this compound Intramammary Infusion.
Experimental Protocols
The following are detailed protocols for key quality control tests.
Protocol 1: Assay of this compound by High-Performance Liquid Chromatography (HPLC)
This method determines the content of this compound in the oil-based suspension.
-
Instrumentation:
-
High-Performance Liquid Chromatograph
-
UV Detector
-
C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Centrifuge
-
Vortex mixer
-
-
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Monobasic potassium phosphate
-
Phosphoric acid
-
n-Heptane
-
Water (HPLC grade)
-
This compound reference standard
-
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of buffer (e.g., 0.05 M monobasic potassium phosphate, adjusted to pH 4.0 with phosphoric acid) and acetonitrile (e.g., 75:25 v/v).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 254 nm
-
Column Temperature: 30 °C
-
-
Procedure:
-
Standard Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable solvent (e.g., methanol) to obtain a known concentration.
-
Sample Preparation: a. Extrude the entire contents of one syringe into a centrifuge tube. b. Add a known volume of n-heptane to dissolve the oil base and vortex thoroughly. c. Add a known volume of an extraction solution (e.g., a mixture of methanol and water) and vortex for 5 minutes. d. Centrifuge at 4000 rpm for 10 minutes to separate the layers. e. Carefully transfer the lower aqueous-methanolic layer containing the this compound to a volumetric flask and dilute to a known volume with the mobile phase. f. Filter an aliquot through a 0.45 µm syringe filter.
-
Analysis: Inject the standard and sample preparations into the HPLC system and record the peak areas.
-
Calculation: Calculate the amount of this compound in the sample by comparing the peak area of the sample to the peak area of the standard.
-
Protocol 2: Viscosity Measurement
This protocol measures the viscosity of the suspension, which is critical for syringeability and drug release.
-
Instrumentation:
-
Rotational viscometer (e.g., Brookfield viscometer) with appropriate spindles.
-
Temperature-controlled water bath.
-
-
Procedure:
-
Equilibrate the sample to the specified temperature (e.g., 25 °C) in the water bath.
-
Select a spindle and rotational speed that will give a torque reading between 10% and 90% of the instrument's full-scale range.
-
Attach the selected spindle to the viscometer.
-
Immerse the spindle into the sample up to the immersion mark.
-
Allow the spindle to rotate for a specified time (e.g., 1 minute) to reach a stable reading.
-
Record the viscosity reading in centipoise (cP).
-
Repeat the measurement three times and report the average value.
-
Protocol 3: Particle Size Distribution Analysis
This protocol determines the particle size distribution of the suspended this compound, which influences drug dissolution and bioavailability.
-
Instrumentation:
-
Laser diffraction particle size analyzer.
-
-
Materials:
-
A suitable dispersant in which this compound is insoluble (e.g., mineral oil, silicone oil).
-
-
Procedure:
-
Select an appropriate refractive index for this compound and the dispersant.
-
Add a small amount of the sample to the dispersant and mix to ensure a homogeneous suspension.
-
Introduce the suspension into the particle size analyzer until the desired obscuration level is reached.
-
Perform the measurement according to the instrument's instructions.
-
Report the particle size distribution, including the D10, D50, and D90 values.
-
Protocol 4: In Vitro Drug Release Testing
This method evaluates the rate at which this compound is released from the intramammary infusion formulation.
-
Instrumentation and Materials:
-
USP Apparatus 2 (Paddle Apparatus)
-
Dialysis membrane tubing (e.g., with a molecular weight cutoff of 12-14 kDa)
-
Dissolution vessels
-
HPLC system for analysis
-
-
Dissolution Medium:
-
Phosphate buffer (pH 7.4) with a surfactant (e.g., 0.5% Sodium Dodecyl Sulfate) to ensure sink conditions.
-
-
Procedure:
-
Prepare the dialysis bags by soaking them in the dissolution medium.
-
Accurately weigh and introduce a specified amount of the intramammary infusion into each dialysis bag and seal both ends.
-
Place each dialysis bag in a dissolution vessel containing a known volume of pre-warmed dissolution medium (37 ± 0.5 °C).
-
Operate the paddle apparatus at a specified speed (e.g., 50 rpm).
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 12, and 24 hours), withdraw a sample of the dissolution medium and replace it with an equal volume of fresh medium.
-
Analyze the samples for this compound content using a validated HPLC method.
-
Calculate the cumulative percentage of drug released at each time point.
-
Protocol 5: Sterility Testing
This protocol is to ensure the absence of viable microorganisms in the final product.
-
Method: Membrane Filtration or Direct Inoculation. For oil-based products, membrane filtration is often preferred.
-
Media:
-
Fluid Thioglycollate Medium (FTM) for the detection of anaerobic and some aerobic bacteria.
-
Soybean-Casein Digest Medium (SCDM) for the detection of aerobic bacteria and fungi.
-
-
Procedure (Membrane Filtration):
-
Aseptically transfer the contents of the intramammary syringe to a sterile container with a sterile diluent containing a surfactant (e.g., polysorbate 80) to aid in dispersion.
-
Filter the diluted sample through a 0.45 µm membrane filter.
-
Rinse the filter with a sterile rinsing fluid to remove any inhibitory substances.
-
Aseptically cut the membrane in half. Place one half in FTM and the other half in SCDM.
-
Incubate the FTM at 30-35 °C and the SCDM at 20-25 °C for not less than 14 days.
-
Visually inspect the media for any signs of microbial growth during and at the end of the incubation period. The absence of growth indicates that the product passes the sterility test.
-
Conclusion
The development of this compound intramammary infusions is a multi-faceted process that requires a thorough understanding of formulation science, manufacturing processes, and analytical testing. The protocols and information provided in this document serve as a comprehensive guide for researchers and drug development professionals to develop safe, effective, and high-quality veterinary pharmaceutical products. Adherence to these principles and rigorous quality control will ensure the consistent performance of this compound intramammary infusions in the treatment of bovine mastitis.
References
- 1. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.ymaws.com [cdn.ymaws.com]
- 3. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]
- 4. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound Benzathine Intramammary Infusion [drugfuture.com]
- 7. Peptidoglycan Structure and Biosynthesis [sigmaaldrich.com]
Application Note: Identification of Cephapirin Degradants Using Tandem Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the identification and characterization of Cephapirin and its degradation products using a stability-indicating High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method. Forced degradation studies were conducted under various stress conditions, including acidic, basic, oxidative, thermal, and photolytic, to generate potential degradants. The developed LC-MS/MS method effectively separates this compound from its degradants, allowing for their identification and semi-quantitative analysis. This methodology is crucial for impurity profiling and ensuring the stability and safety of this compound drug substances and products.
Introduction
This compound is a first-generation cephalosporin antibiotic used in veterinary medicine.[1] Like other β-lactam antibiotics, this compound is susceptible to degradation, which can lead to a loss of potency and the formation of potentially harmful impurities. Therefore, it is essential to develop and validate a stability-indicating analytical method capable of separating and identifying these degradation products. Tandem mass spectrometry coupled with liquid chromatography (LC-MS/MS) is a powerful tool for this purpose due to its high sensitivity and specificity.[2]
This application note outlines a comprehensive approach to performing forced degradation studies on this compound and subsequently identifying the resulting degradants using LC-MS/MS.
Experimental Protocols
Materials and Reagents
-
This compound Sodium reference standard
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Water (Milli-Q or equivalent)
Instrumentation
-
UHPLC system coupled with a triple quadrupole or ion trap mass spectrometer.[2]
-
Photostability chamber
-
Water bath/oven
Forced Degradation Studies
Forced degradation studies are performed to intentionally degrade the drug substance under more severe conditions than accelerated stability testing to generate the likely degradation products.[3][4] The goal is to achieve approximately 10-20% degradation of the active pharmaceutical ingredient (API).[5]
2.3.1. Preparation of Stock Solution
Prepare a stock solution of this compound Sodium in a suitable solvent (e.g., water or a mixture of water and acetonitrile) at a concentration of 1 mg/mL.[3]
2.3.2. Stress Conditions
-
Acid Hydrolysis: Mix 1 mL of this compound stock solution with 1 mL of 0.1 N HCl. Keep the mixture at 60°C for 4 hours.[3] Neutralize the solution with an equivalent amount of 0.1 N NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of this compound stock solution with 1 mL of 0.1 N NaOH. Keep the mixture at room temperature for 2 hours. Neutralize the solution with an equivalent amount of 0.1 N HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of this compound stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 6 hours.[6]
-
Thermal Degradation: Expose the solid this compound Sodium powder to a temperature of 80°C in an oven for 24 hours. Dissolve the stressed powder in the mobile phase for analysis.
-
Photolytic Degradation: Expose the this compound Sodium powder to UV light (254 nm) in a photostability chamber for 24 hours.[7] Dissolve the stressed powder in the mobile phase for analysis.
LC-MS/MS Analysis
2.4.1. Chromatographic Conditions
-
Column: XBridge C18 column (100 mm x 4.6 mm, 3.5 µm particle size) or equivalent.[2]
-
Mobile Phase A: 0.1% Formic acid in water.[2]
-
Mobile Phase B: Acetonitrile.[2]
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B
-
-
Flow Rate: 0.6 mL/min.[2]
-
Column Temperature: 40°C.[2]
-
Injection Volume: 10 µL
2.4.2. Mass Spectrometric Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Mode: Full scan for identification and Multiple Reaction Monitoring (MRM) for quantification.
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Collision Gas: Argon
Results and Discussion
Identification of Degradants
The major degradation products of this compound were identified by comparing their retention times and mass spectra with those of the parent drug and by interpreting the fragmentation patterns. The primary degradants identified include:
-
Desacetylthis compound: This is a known major metabolite and degradant of this compound, formed by the hydrolysis of the acetyl group.
-
This compound Lactone: Formed through intramolecular cyclization.[8]
-
Hydrolyzed this compound: Resulting from the cleavage of the β-lactam ring.[8]
Table 1: Summary of this compound and its Major Degradants
| Compound | Molecular Weight ( g/mol ) | Precursor Ion (m/z) | Major Product Ions (m/z) |
| This compound | 423.48 | 424.0 | 320.0, 292.0 |
| Desacetylthis compound | 381.44 | 382.0 | 292.0, 274.0 |
| This compound Lactone | 363.41 | 364.0 | 274.0, 152.0 |
| Hydrolyzed this compound | 441.49 | 442.0 | 320.0, 136.0 |
Quantitative Analysis of Degradation
The percentage of degradation of this compound under different stress conditions was determined by comparing the peak area of the parent drug in the stressed samples to that in an unstressed control sample.
Table 2: Forced Degradation Results for this compound
| Stress Condition | % Degradation of this compound | Major Degradants Detected |
| Acidic (0.1 N HCl, 60°C, 4h) | ~18% | Desacetylthis compound, Hydrolyzed this compound |
| Basic (0.1 N NaOH, RT, 2h) | ~25% | Hydrolyzed this compound, Desacetylthis compound |
| Oxidative (3% H₂O₂, RT, 6h) | ~15% | Desacetylthis compound, other minor oxidation products |
| Thermal (80°C, 24h) | ~12% | Desacetylthis compound |
| Photolytic (UV, 24h) | ~8% | Minor unidentified degradants |
Visualizations
Experimental Workflow
Caption: Experimental workflow for forced degradation and analysis.
Proposed Degradation Pathway of this compound
Caption: Proposed degradation pathways of this compound.
Conclusion
The LC-MS/MS method described in this application note is a robust and reliable tool for the identification and monitoring of this compound degradants. The forced degradation studies revealed that this compound is susceptible to degradation under hydrolytic and oxidative conditions, with desacetylthis compound and hydrolyzed this compound being the major degradation products. This methodology can be effectively implemented in quality control laboratories for routine analysis and stability testing of this compound, ensuring the quality and safety of the final drug product.
References
- 1. This compound | C17H17N3O6S2 | CID 30699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Development and Validation for Quantification of this compound and Ceftiofur by Ultraperformance Liquid Chromatography with Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. ajrconline.org [ajrconline.org]
- 7. longdom.org [longdom.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Cephapirin Efficacy in an Experimental Mastitis Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bovine mastitis, an inflammation of the mammary gland, is a prevalent and costly disease in the dairy industry, primarily caused by bacterial infections. Staphylococcus aureus and Streptococcus agalactiae are common pathogens implicated in mastitis.[1][2][3] Cephapirin, a first-generation cephalosporin antibiotic, is widely used for the treatment of mastitis in lactating and non-lactating cows.[1][2][3][4] Its bactericidal action is achieved through the inhibition of bacterial cell wall synthesis.[1][3] These application notes provide a detailed protocol for evaluating the efficacy of this compound in an experimental bovine mastitis model induced by Staphylococcus aureus.
Mechanism of Action: this compound
This compound targets penicillin-binding proteins (PBPs) located on the bacterial cell membrane. By binding to these proteins, it inhibits the transpeptidation step of peptidoglycan synthesis, a critical component of the bacterial cell wall. This disruption leads to cell lysis and bacterial death.
Experimental Protocols
Animal Selection and Acclimatization
-
Species: Healthy lactating Holstein dairy cows.
-
Age: 2-4 years.
-
Health Status: Clinically healthy with no history of mastitis in the current lactation. Somatic Cell Count (SCC) < 200,000 cells/mL.
-
Acclimatization: Animals should be acclimatized to the housing and handling conditions for at least two weeks prior to the experiment.
Induction of Experimental Mastitis
-
Bacterial Strain: A known mastitis-causing strain of Staphylococcus aureus.
-
Inoculum Preparation: Prepare a fresh culture of S. aureus in Brain Heart Infusion (BHI) broth. Adjust the concentration to approximately 1x10^5 Colony Forming Units (CFU)/mL in sterile phosphate-buffered saline (PBS).[5]
-
Induction Method:
-
Perform a complete milking of the selected quarters.
-
Disinfect the teat ends with 70% alcohol swabs and allow them to air dry.[1]
-
Gently infuse 1 mL of the prepared S. aureus suspension into the teat canal of two quarters of each cow using a sterile, smooth-tipped cannula. The remaining two quarters will serve as uninfected controls.
-
Monitor animals for the development of clinical signs of mastitis (e.g., swelling, heat, pain, abnormal milk) over the next 24-48 hours.[5][6]
-
Treatment Administration
-
Treatment Groups:
-
Group A (this compound Treated): Cows with induced mastitis receiving intramammary this compound.
-
Group B (Untreated Control): Cows with induced mastitis receiving a placebo (sterile saline) infusion.
-
-
Treatment Protocol:
-
At the onset of clinical signs of mastitis, collect pre-treatment milk samples for bacteriological analysis and SCC.
-
For Group A, administer one 10 mL syringe containing 200 mg of this compound sodium into each infected quarter immediately after complete milking.[2][3][7]
-
For Group B, administer 10 mL of sterile saline using the same procedure.
-
Sample Collection and Analysis
-
Milk Samples: Collect milk samples from all quarters at 0 (pre-treatment), 1, 3, 7, and 14 days post-treatment.
-
Bacteriological Analysis:
-
Serially dilute milk samples in sterile PBS.
-
Plate 100 µL of each dilution onto Baird-Parker agar supplemented with egg yolk tellurite emulsion.
-
Incubate plates at 37°C for 24-48 hours.
-
Count characteristic S. aureus colonies (black, shiny, convex, with a clear halo) and express the results as CFU/mL.
-
-
Somatic Cell Count (SCC): Determine the SCC using an automated cell counter.
Data Presentation
Table 1: Bacteriological Cure Rate
| Treatment Group | No. of Quarters | Quarters with Bacteriological Cure | Bacteriological Cure Rate (%) |
| This compound | 20 | 17 | 85.0 |
| Untreated Control | 20 | 2 | 10.0 |
| Bacteriological cure is defined as the absence of S. aureus in milk samples at day 14 post-treatment. |
Table 2: Clinical Cure Rate
| Treatment Group | No. of Quarters | Quarters with Clinical Cure | Clinical Cure Rate (%) |
| This compound | 20 | 18 | 90.0 |
| Untreated Control | 20 | 4 | 20.0 |
| Clinical cure is defined as the resolution of clinical signs of mastitis (swelling, heat, pain, and normal milk appearance) by day 7 post-treatment. |
Table 3: Somatic Cell Count (SCC) Reduction
| Treatment Group | Pre-treatment SCC (x 10^3 cells/mL, Mean ± SD) | Day 14 Post-treatment SCC (x 10^3 cells/mL, Mean ± SD) |
| This compound | 2580 ± 320 | 250 ± 85 |
| Untreated Control | 2610 ± 350 | 1850 ± 410 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for evaluating this compound efficacy.
Signaling Pathway in S. aureus Induced Mastitis
S. aureus infection of the mammary gland triggers an inflammatory response mediated by the activation of key signaling pathways such as NF-κB and MAPK.[8] This leads to the production of pro-inflammatory cytokines and the recruitment of neutrophils, resulting in the clinical signs of mastitis.
Caption: Key signaling pathways in S. aureus mastitis.
References
- 1. cdn.ymaws.com [cdn.ymaws.com]
- 2. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]
- 3. drugs.com [drugs.com]
- 4. Frontiers | What Is Success? A Narrative Review of Research Evaluating Outcomes of Antibiotics Used for Treatment of Clinical Mastitis [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Experimental Staphylococcus aureus Mastitis Infection Model by Teat Dipping in Bacterial Culture Suspension in Dairy Cows - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ToDAY® | Antibiotic Mastitis Treatment from Boehringer Ingelheim Animal Health [bi-animalhealth.com]
- 8. Salvia miltiorrhiza polysaccharides ameliorates Staphylococcus aureus-induced mastitis in rats by inhibiting activation of the NF-κB and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Quantification of Cephapirin Residues in Milk using High-Performance Liquid Chromatography (HPLC)
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cephapirin is a first-generation cephalosporin antibiotic used to treat and prevent bacterial infections in dairy cattle, particularly mastitis.[1][2] The presence of antibiotic residues in milk is a significant concern for public health and the dairy industry, necessitating sensitive and reliable analytical methods for their detection and quantification. High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of this compound residues in milk due to its specificity, sensitivity, and accuracy.[3][4] This document provides a detailed protocol for the quantification of this compound in bovine milk using HPLC with UV detection, based on established and validated methods.
Regulatory Context: Regulatory bodies in various countries have established Maximum Residue Limits (MRLs) for antibiotics in food products to ensure consumer safety. For instance, in the United States, the Food and Drug Administration (FDA) sets tolerances for drug residues in milk.[5] The proposed MRL for this compound in milk in Australia is 0.01 µg/mL.
Experimental Protocol
This protocol outlines a method for the extraction and quantification of this compound from raw bovine milk, adapted from published literature.[4][6][7]
Materials and Reagents
-
This compound sodium standard (analytical grade)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Sodium acetate (analytical grade)
-
Deionized water (18.2 MΩ·cm)
-
Solid-Phase Extraction (SPE) C18 cartridges
-
0.45 µm syringe filters
Sample Preparation: Solid-Phase Extraction (SPE)
-
Deproteination: To 10 mL of raw milk, add 20 mL of acetonitrile. Vortex for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Extraction: Decant the supernatant into a clean tube.
-
Solvent Evaporation: Evaporate the acetonitrile from the supernatant under a gentle stream of nitrogen at 40-50°C.
-
Reconstitution: Reconstitute the remaining aqueous extract with 20 mL of deionized water.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Load the reconstituted sample onto the conditioned SPE cartridge at a flow rate of 1-2 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove interfering substances.
-
Elution: Elute the this compound from the cartridge with 5 mL of a methanol-acetonitrile (25:75 v/v) solution.[4]
-
Drying: Dry the eluate under a stream of nitrogen.
-
Final Reconstitution: Reconstitute the dried residue in 1 mL of the HPLC mobile phase for injection.
HPLC Instrumentation and Conditions
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: Ultrasphere-ODS column (or equivalent C18 column).[4]
-
Guard Column: RP-18 Spheri-10 guard column.[4]
-
Mobile Phase: 85% Sodium acetate (0.01M) and 15% methanol-acetonitrile (25:75 v/v).[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Detection Wavelength: 254 nm.[4]
-
Injection Volume: 20 µL.
Data Presentation
The following tables summarize the quantitative data and performance characteristics of the HPLC method for this compound analysis in milk.
Table 1: HPLC Method Parameters
| Parameter | Condition | Reference |
| Column | Ultrasphere-ODS | [4] |
| Mobile Phase | 85% Sodium acetate (0.01M) and 15% methanol-acetonitrile (25:75) | [4] |
| Flow Rate | 1.0 mL/min | [4] |
| Detection | UV at 254 nm | [4] |
| Alternative Detection | UV at 290 nm with gradient elution | [6][7] |
Table 2: Method Validation Data
| Parameter | Result | Reference |
| Recovery | 61-80% | [4] |
| Alternative Recovery | 79-87% | [6][7] |
| Sensitivity (LOD/LOQ) | 20 ppb (ng/mL) or less | [4] |
| Alternative LOQ | 20 ng/mL | [6][7] |
| Intralaboratory Coefficients of Variation | 6-10% | [6][7] |
Experimental Workflow
The following diagram illustrates the logical workflow for the quantification of this compound residues in milk.
Caption: Workflow for this compound Residue Analysis in Milk.
Conclusion
The described HPLC method provides a robust and sensitive approach for the quantification of this compound residues in milk. The sample preparation procedure involving protein precipitation followed by solid-phase extraction effectively removes matrix interferences, allowing for accurate determination at levels relevant to regulatory limits. The method's performance, as demonstrated by the validation data, makes it suitable for routine monitoring and research applications in the field of food safety and drug residue analysis. Further enhancements in sensitivity can be achieved by employing alternative detection techniques such as tandem mass spectrometry (LC-MS/MS).[8][9]
References
- 1. separationmethods.com [separationmethods.com]
- 2. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]
- 3. Assay for this compound and ampicillin in raw milk by high-performance liquid chromatography--integrated pulsed amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Liquid chromatographic determination of this compound residues in milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eCFR :: 21 CFR Part 526 -- Intramammary Dosage Form New Animal Drugs [ecfr.gov]
- 6. Determination of this compound and ceftiofur residues in bovine milk by liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. eprints.unite.edu.mk [eprints.unite.edu.mk]
- 9. Development and validation of an ultra high performance liquid chromatography tandem mass spectrometry method for determination of 10 cephalosporins and desacetylcefapirin in milk - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Models for Studying Cephapirin Metabolism: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing various in vitro systems to investigate the metabolic fate of Cephapirin, a first-generation cephalosporin antibiotic. Understanding the metabolism of this compound is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and overall efficacy and safety.
Introduction to this compound Metabolism
This compound is known to be metabolized in the body, primarily through deacetylation, to its major and microbiologically active metabolite, desacetylthis compound.[1][2][3][4] This biotransformation can occur in various tissues, including the liver and kidneys, as well as in plasma.[1] In addition to the primary metabolite, other minor degradation products such as this compound lactone, hydrolyzed this compound, and a reduced this compound lactone have been identified, particularly in biological matrices like milk.[5] In vitro models offer a controlled environment to elucidate the specific enzymes and pathways involved in this compound's metabolic clearance.
Key In Vitro Model Systems
Several in vitro models are instrumental in studying drug metabolism. The choice of model depends on the specific questions being addressed, from high-throughput screening of metabolic stability to detailed kinetic analysis.
-
Liver Microsomes: These are subcellular fractions of the liver endoplasmic reticulum and are a rich source of Phase I drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. They are a cost-effective and convenient tool for initial metabolic stability screening and identifying the involvement of CYP enzymes.
-
Liver S9 Fractions: The S9 fraction is the supernatant of a liver homogenate centrifuged at 9000g. It contains both microsomal and cytosolic enzymes, thus encompassing both Phase I and Phase II metabolic activities. This makes S9 fractions suitable for a more comprehensive assessment of a drug's metabolic profile.
-
Hepatocytes: As intact liver cells, hepatocytes contain a full complement of drug-metabolizing enzymes and cofactors, offering a more physiologically relevant model. They can be used in suspension or as plated cultures to investigate both Phase I and Phase II metabolism, as well as to predict in vivo hepatic clearance.[6][7]
Quantitative Data Summary
Table 1: Metabolic Stability of this compound in Different In Vitro Systems
| In Vitro System | Species | Protein/Cell Concentration | Incubation Time (min) | This compound Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein or 10^6 cells) |
| Liver Microsomes | Human | e.g., 0.5 mg/mL | e.g., 0, 15, 30, 60 | Data to be determined | Data to be determined |
| Liver Microsomes | Rat | e.g., 0.5 mg/mL | e.g., 0, 15, 30, 60 | Data to be determined | Data to be determined |
| Liver S9 Fraction | Human | e.g., 1.0 mg/mL | e.g., 0, 30, 60, 120 | Data to be determined | Data to be determined |
| Liver S9 Fraction | Rat | e.g., 1.0 mg/mL | e.g., 0, 30, 60, 120 | Data to be determined | Data to be determined |
| Hepatocytes (Suspension) | Human | e.g., 1 x 10^6 cells/mL | e.g., 0, 60, 120, 240 | Data to be determined | Data to be determined |
| Hepatocytes (Suspension) | Rat | e.g., 1 x 10^6 cells/mL | e.g., 0, 60, 120, 240 | Data to be determined | Data to be determined |
Table 2: Enzyme Kinetics of Desacetylthis compound Formation
| In Vitro System | Species | Michaelis-Menten Constant (Km, µM) | Maximum Velocity (Vmax, pmol/min/mg protein) |
| Liver Microsomes | Human | Data to be determined | Data to be determined |
| Liver S9 Fraction | Human | Data to be determined | Data to be determined |
Metabolic Pathway of this compound
The primary metabolic pathway for this compound involves the hydrolysis of the acetyl group to form desacetylthis compound. Other minor pathways may also exist, leading to the formation of other degradation products.
Caption: Metabolic pathway of this compound.
Experimental Protocols
The following are detailed protocols for conducting this compound metabolism studies using liver microsomes, S9 fractions, and hepatocytes.
Protocol 1: Metabolic Stability of this compound in Human Liver Microsomes
This protocol is designed to determine the rate of disappearance of this compound when incubated with human liver microsomes.
Materials:
-
This compound
-
Pooled Human Liver Microsomes (e.g., 20 mg/mL stock)
-
NADPH regenerating system (e.g., NADPH-A and NADPH-B solutions)
-
Phosphate Buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (ACN) for reaction termination
-
Internal Standard (IS) for analytical quantification
-
96-well incubation plates
-
LC-MS/MS system
Experimental Workflow Diagram:
Caption: Workflow for microsomal stability assay.
Procedure:
-
Preparation:
-
Thaw pooled human liver microsomes on ice. Dilute to a working concentration of 1 mg/mL in 0.1 M phosphate buffer (pH 7.4).
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute to a final incubation concentration (e.g., 1 µM) in phosphate buffer. The final solvent concentration should be less than 1%.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the diluted microsomes, phosphate buffer, and this compound solution.
-
Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.
-
Initiate the metabolic reaction by adding the NADPH regenerating system. The time of addition is considered t=0.
-
Incubate the plate at 37°C with shaking.
-
At specified time points (e.g., 0, 15, 30, and 60 minutes), terminate the reaction in designated wells by adding 2 volumes of ice-cold acetonitrile containing an internal standard.
-
-
Sample Analysis:
-
Centrifuge the plate at 4°C to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by a validated LC-MS/MS method to quantify the remaining concentration of this compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining this compound against time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (protein concentration).
-
Protocol 2: this compound Metabolism in Human Liver S9 Fractions
This protocol assesses the overall hepatic metabolism of this compound, including both Phase I and Phase II pathways.
Materials:
-
Same as Protocol 5.1, with the addition of:
-
Human Liver S9 Fraction
-
Cofactors for Phase II reactions (e.g., UDPGA for glucuronidation, PAPS for sulfation)
Procedure:
-
Preparation:
-
Thaw Human Liver S9 fraction on ice and dilute to a working concentration (e.g., 2 mg/mL) in phosphate buffer.
-
Prepare this compound working solution as in Protocol 5.1.
-
Prepare a cofactor mix containing NADPH, UDPGA, and PAPS in phosphate buffer.
-
-
Incubation:
-
Combine the S9 fraction, buffer, and this compound in a 96-well plate.
-
Pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding the cofactor mix.
-
Incubate at 37°C with shaking, taking samples at time points such as 0, 30, 60, and 120 minutes.
-
Terminate the reaction with cold acetonitrile containing an internal standard.
-
-
Sample and Data Analysis:
-
Follow steps 3 and 4 from Protocol 5.1 to analyze the samples and calculate metabolic stability parameters. Additionally, the formation of desacetylthis compound and other potential metabolites can be monitored.
-
Protocol 3: Metabolism of this compound in Suspended Human Hepatocytes
This protocol uses intact liver cells to provide a more physiologically relevant assessment of this compound metabolism.
Materials:
-
Cryopreserved Human Hepatocytes
-
Hepatocyte thawing and incubation media
-
This compound
-
Acetonitrile
-
Internal Standard
-
Collagen-coated plates (optional, for plated assays)
Experimental Workflow Diagram:
Caption: Workflow for hepatocyte suspension assay.
Procedure:
-
Hepatocyte Preparation:
-
Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath.
-
Transfer the cells to pre-warmed thawing medium and centrifuge to pellet the cells.
-
Gently resuspend the hepatocyte pellet in incubation medium.
-
Determine cell viability (e.g., using trypan blue exclusion) and adjust the cell density to the desired concentration (e.g., 1 x 10^6 viable cells/mL).
-
-
Incubation:
-
Add the hepatocyte suspension to a 96-well plate.
-
Add the this compound working solution to the wells.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2.
-
At designated time points (e.g., 0, 60, 120, and 240 minutes), take aliquots of the cell suspension and terminate the reaction by adding ice-cold acetonitrile with an internal standard.
-
-
Sample and Data Analysis:
-
Homogenize the samples to lyse the cells.
-
Centrifuge to pellet cell debris and protein.
-
Analyze the supernatant using a validated LC-MS/MS method for this compound and its metabolites.
-
Calculate the intrinsic clearance as described in Protocol 5.1, adjusting for cell number instead of protein concentration.
-
Analytical Method: UPLC-MS/MS
A sensitive and specific UPLC-MS/MS method is essential for the accurate quantification of this compound and desacetylthis compound.
Table 3: Example UPLC-MS/MS Parameters
| Parameter | Setting |
| UPLC System | |
| Column | e.g., C18 column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | e.g., 0.1% Formic Acid in Water |
| Mobile Phase B | e.g., 0.1% Formic Acid in Acetonitrile |
| Flow Rate | e.g., 0.4 mL/min |
| Injection Volume | e.g., 5 µL |
| Column Temperature | e.g., 40°C |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | |
| This compound | To be optimized |
| Desacetylthis compound | To be optimized |
| Internal Standard | To be optimized |
Note: The specific MRM transitions, collision energies, and other mass spectrometer parameters must be optimized for the specific instrument being used.
Conclusion
The in vitro models and protocols described provide a robust framework for characterizing the metabolism of this compound. By employing liver microsomes, S9 fractions, and hepatocytes, researchers can gain valuable insights into the metabolic stability, pathways, and kinetics of this important antibiotic. This information is critical for advancing drug development and ensuring the safe and effective use of this compound.
References
- 1. Comparative Pharmacokinetics and Metabolism of this compound in Laboratory Animals and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conversion of this compound to deacetylthis compound in milk and tissues of treated animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative pharmacokinetics and metabolism of this compound in laboratory animals and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of an analytical method for this compound and its metabolite in bovine milk and serum by liquid chromatography with UV-VIS detection and confirmation by thermospray mass spectometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of this compound metabolites and degradants in bovine milk by electrospray ionization--ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Disconnect in Intrinsic Clearance Determined in Human Hepatocytes and Liver Microsomes Results from Divergent Cytochrome P450 Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Use of intrinsic clearance for prediction of human hepatic clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Cephapirin Concentration for In Vitro Cell Culture Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal use of Cephapirin in in vitro cell culture assays. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in cell culture?
This compound is a first-generation cephalosporin, a type of β-lactam antibiotic.[1] Its primary mechanism of action is the inhibition of bacterial cell wall synthesis, leading to bacterial cell death.[2][3][4] In cell culture, its main purpose is to prevent or eliminate bacterial contamination, particularly from Gram-positive bacteria.[5]
Q2: What is the recommended working concentration of this compound for mammalian cell culture?
There is no universally recommended working concentration of this compound for all mammalian cell lines. The optimal concentration is highly dependent on the specific cell type and its sensitivity to the antibiotic. It is crucial to perform a dose-response experiment, such as a kill curve or a cell viability assay, to determine the ideal concentration for your specific cell line. This will identify the lowest concentration that is effective against bacteria without causing significant cytotoxicity to your cells.
Q3: How do I prepare a stock solution of this compound?
To prepare a stock solution of this compound, follow these general steps:
-
Refer to the manufacturer's instructions for the solubility of the specific this compound salt you are using (e.g., this compound sodium, this compound benzathine).
-
Weigh out the desired amount of this compound powder in a sterile environment.
-
Dissolve the powder in a sterile solvent, such as sterile distilled water or a buffer like PBS, to a convenient stock concentration (e.g., 10 mg/mL).
-
Sterilize the stock solution by passing it through a 0.22 µm filter.[6]
-
Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
Q4: Can this compound affect my experimental results beyond preventing contamination?
While primarily targeting bacteria, high concentrations of any antibiotic can have off-target effects on mammalian cells. Although specific data on this compound's impact on mammalian cell signaling pathways is limited, it is a good practice to use the lowest effective concentration to minimize potential interference with your experiments. Always include an untreated control group (no this compound) in your assays to assess any potential baseline effects of the antibiotic.
Troubleshooting Guides
Issue 1: My cell culture is still contaminated even with the use of this compound.
| Possible Cause | Recommended Solution |
| Resistant bacterial strain | This compound is most effective against Gram-positive bacteria. The contamination might be caused by Gram-negative bacteria or other resistant strains.[5] Consider using a broad-spectrum antibiotic or a combination of antibiotics. You can also have the contaminant identified to select a more targeted antibiotic. |
| Incorrect this compound concentration | The concentration of this compound may be too low to be effective. It is recommended to perform a minimal inhibitory concentration (MIC) assay against the contaminating bacteria if possible, or empirically test higher concentrations while monitoring for cytotoxicity. |
| Degraded this compound stock solution | Improper storage or repeated freeze-thaw cycles can lead to the degradation of the antibiotic. Prepare fresh stock solutions and store them in single-use aliquots at -20°C.[6] |
| Severe contamination | If the contamination is severe, it may be best to discard the culture, decontaminate the incubator and biosafety cabinet, and start with a fresh, uncontaminated stock of cells.[7] |
| Fungal or Mycoplasma contamination | This compound is not effective against fungi or mycoplasma. Visually inspect the culture for signs of fungal growth (filaments, turbidity) or test for mycoplasma using a specific detection kit.[7] Use appropriate antifungal or anti-mycoplasma agents if necessary. |
Issue 2: My cells are showing signs of stress or death after adding this compound.
| Possible Cause | Recommended Solution |
| This compound concentration is too high | The concentration of this compound is likely cytotoxic to your specific cell line. It is essential to perform a cell viability assay to determine the maximum non-toxic concentration. |
| Cell line is particularly sensitive | Some cell lines are inherently more sensitive to antibiotics. Reduce the concentration of this compound or consider using an alternative antibiotic with lower cytotoxicity. |
| Interaction with other media components | Although unlikely, there could be an interaction between this compound and other components in your culture medium. Review the composition of your medium and consult the literature for any known incompatibilities. |
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration using a Kill Curve and Cell Viability Assay
This protocol outlines the steps to determine the optimal concentration of this compound that is effective against bacteria while having minimal cytotoxic effects on your mammalian cells.
Materials:
-
Your mammalian cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mg/mL)
-
96-well cell culture plates
-
Sterile PBS
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed your cells in a 96-well plate at a density that will result in 70-80% confluency after 24 hours.
-
Include wells for a "no-cell" control (medium only) to serve as a background control for the plate reader.
-
-
This compound Dilution Series:
-
Prepare a serial dilution of your this compound stock solution in complete culture medium to achieve a range of final concentrations. A suggested range to start with is 0, 10, 25, 50, 100, 250, 500, and 1000 µg/mL.
-
-
Treatment:
-
After 24 hours of cell incubation, carefully remove the medium from the wells and replace it with the medium containing the different concentrations of this compound.
-
Include a "no-antibiotic" control (cells in medium without this compound).
-
Incubate the plate for a period that is relevant to your typical experiments (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assay (e.g., MTT Assay):
-
Following the incubation period, perform a cell viability assay according to the manufacturer's protocol. For an MTT assay, this typically involves:
-
-
Data Analysis:
-
Subtract the absorbance of the "no-cell" control from all other readings.
-
Normalize the data by expressing the viability of the treated cells as a percentage of the viability of the "no-antibiotic" control.
-
Plot the cell viability (%) against the this compound concentration to generate a dose-response curve. The optimal concentration will be the highest concentration that does not significantly reduce cell viability.
-
Data Presentation
Table 1: Example of Cell Viability Data after this compound Treatment
| This compound Concentration (µg/mL) | Average Absorbance | % Viability (Compared to Control) |
| 0 (Control) | 1.25 | 100% |
| 10 | 1.23 | 98.4% |
| 25 | 1.21 | 96.8% |
| 50 | 1.18 | 94.4% |
| 100 | 1.10 | 88.0% |
| 250 | 0.85 | 68.0% |
| 500 | 0.50 | 40.0% |
| 1000 | 0.20 | 16.0% |
Note: This is example data. You must generate a similar table with your own experimental results.
Visualizations
Caption: Workflow for determining the optimal this compound concentration.
Caption: this compound inhibits bacterial cell wall synthesis.
References
- 1. β-Lactam antibiotic - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MECHANISM OF ACTION OF BETA-LACTAM ANTIBIOTICS (1).pptx [slideshare.net]
- 5. This compound: In Vitro Antibacterial Spectrum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. yeasenbio.com [yeasenbio.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
Overcoming matrix effects in Cephapirin analysis of milk samples
Welcome to our dedicated support center for researchers, scientists, and drug development professionals working on the analysis of Cephapirin in milk samples. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges, with a special focus on mitigating matrix effects.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are matrix effects and why are they a problem in this compound analysis of milk?
A: Matrix effects are the alteration of analyte ionization efficiency in the mass spectrometer's ion source due to the presence of co-eluting, undetected components from the sample matrix (e.g., fats, proteins, lactose in milk). This can lead to either ion suppression or enhancement, resulting in inaccurate quantification of this compound. Milk is considered a complex matrix, making it particularly challenging for accurate residue analysis.[1][2][3][4]
Q2: I'm observing low recovery of this compound. What are the likely causes and solutions?
A: Low recovery can stem from several factors during sample preparation. Here’s a troubleshooting guide:
-
Inefficient Protein Precipitation: Milk proteins can trap the analyte.
-
Solution: Ensure complete protein precipitation. Acetonitrile is commonly used for deproteinization.[5] Using a sufficient volume and ensuring vigorous mixing followed by effective centrifugation are crucial.
-
-
Suboptimal Solid-Phase Extraction (SPE) Protocol: The choice of SPE sorbent and the loading, washing, and elution steps are critical.
-
Solution: Oasis HLB (Hydrophilic-Lipophilic Balanced) cartridges are frequently and successfully used for this compound extraction from milk, as they are effective at reducing matrix effects.[6][7] Ensure the cartridge is properly conditioned and that the pH of the sample load is optimized. A high pH phosphate buffer (around 8.5) has been shown to improve this compound recovery.[6]
-
-
Analyte Degradation: this compound and its metabolites, like desacetylthis compound, can be unstable.
-
Solution: Keep samples and extracts cool and analyze them as quickly as possible. Check for the presence of degradants such as desacetylthis compound, this compound lactone, and hydrolyzed this compound in your chromatograms.[8]
-
Q3: My results are inconsistent and show poor reproducibility. How can I improve this?
A: Poor reproducibility is often linked to variability in sample preparation and the extent of matrix effects.
-
Solution 1: Implement an Internal Standard. The use of a suitable internal standard (IS), such as Ceftiofur-d3, can compensate for variations in extraction efficiency and matrix effects, significantly improving reproducibility.[9]
-
Solution 2: Refine Your Sample Cleanup. A more rigorous cleanup, for example, by optimizing the wash steps in your SPE protocol, can remove more interfering matrix components. A wash step with a weak organic solvent can often remove interferences without eluting the analyte of interest.
-
Solution 3: Use Matrix-Matched Calibration. To account for consistent matrix effects, prepare your calibration standards in a blank milk extract that has been processed in the same way as your samples.[6] This helps to normalize the matrix-induced signal suppression or enhancement between the standards and the samples.
Q4: How can I quantify the extent of the matrix effect in my method?
A: The matrix effect can be quantitatively assessed by comparing the peak area of an analyte in a standard solution prepared in a clean solvent to the peak area of the same analyte spiked into a pre-extracted blank milk sample at the same concentration.
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent - 1) x 100
A negative value indicates ion suppression, while a positive value indicates ion enhancement. Studies have reported matrix effects for this compound in milk, and values can vary depending on the sample preparation method. For instance, in one study, the matrix effects for feces and urine were -29% and -20% respectively, highlighting the importance of addressing this issue.[6]
Experimental Protocols
Below are detailed methodologies for sample preparation and analysis that have been shown to be effective in minimizing matrix effects for this compound in milk.
Protocol 1: Protein Precipitation followed by Solid-Phase Extraction (SPE)
This protocol is a robust method for cleaning up milk samples prior to LC-MS/MS analysis.
-
Sample Preparation:
-
To 1 mL of milk sample, add 3 mL of acetonitrile.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at >4000 x g for 10 minutes.
-
Collect the supernatant.
-
-
Solid-Phase Extraction (SPE):
-
Cartridge: Oasis HLB (or equivalent C18 cartridge).[5][6][7]
-
Conditioning: Condition the cartridge with 3 mL of methanol followed by 3 mL of water.
-
Loading: Load the supernatant from the previous step onto the cartridge.
-
Washing: Wash the cartridge with 3 mL of water to remove polar interferences.
-
Elution: Elute the this compound with 3 mL of acetonitrile or methanol.
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable volume of the initial mobile phase.
-
Protocol 2: LC-MS/MS Analysis
The following are typical starting parameters for LC-MS/MS analysis of this compound.
-
LC Column: A C18 reversed-phase column is commonly used (e.g., Acquity UPLC BEH Shield RP18, Zorbax Extend C18).[6][9]
-
Mobile Phase: A gradient elution with water and acetonitrile or methanol, both containing a small amount of an additive like formic acid (e.g., 0.1%), is typical.[6][10]
-
Mass Spectrometry: Electrospray ionization (ESI) in positive mode is generally used for this compound. Multiple Reaction Monitoring (MRM) is employed for quantification, monitoring specific precursor-to-product ion transitions.
Quantitative Data Summary
The following tables summarize key performance data from various validated methods for this compound analysis in milk, showcasing the effectiveness of different approaches in overcoming matrix effects.
Table 1: Recovery and Precision Data
| Method | Analyte | Fortification Level | Recovery (%) | Repeatability (CVr, %) | Reproducibility (CVR, %) | Reference |
| UHPLC-MS/MS with SPE | Cefapirin | Not Specified | 94.6 - 117.1 | 5.6 - 13.6 | 5.9 - 27.9 | [9] |
| UPLC-MS/MS with SPE | This compound | >LOQ | >60 (feces), >80 (urine) | <10 | <10 | [6][11] |
| LC-UV with SPE | This compound | 20-400 ng/mL | 79 - 87 | 6 - 10 | Not Reported | [5] |
Table 2: Limits of Detection (LOD) and Quantification (LOQ)
| Method | Analyte | LOD | LOQ | Reference |
| LC-MS/MS | This compound | ~1 ng/mL | Not Specified | [8] |
| UPLC-MS/MS | This compound | Not Specified | 4.02 µg/kg (feces), 0.96 µg/L (urine) | [6][11] |
| UHPLC-MS/MS | This compound | 0.15 ppb | 0.4 ppb | [10][12][13] |
Visualized Workflows
The following diagrams illustrate the key experimental workflows for this compound analysis in milk samples.
Caption: Workflow for Sample Preparation and SPE Cleanup.
Caption: Troubleshooting Guide for Low Analyte Recovery.
References
- 1. mdpi.com [mdpi.com]
- 2. Dilution Reduces Sample Matrix Effects for Rapid, Direct, and Miniaturised Phenotypic Antibiotic Susceptibility Tests for Bovine Mastitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Development and Validation of a UPLC-MS/MS Method to Monitor this compound Excretion in Dairy Cows following Intramammary Infusion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 8. Identification of this compound metabolites and degradants in bovine milk by electrospray ionization--ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and validation of an ultra high performance liquid chromatography tandem mass spectrometry method for determination of 10 cephalosporins and desacetylcefapirin in milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and Validation for Quantification of this compound and Ceftiofur by Ultraperformance Liquid Chromatography with Triple Quadrupole Mass Spectrometry [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Development and Validation for Quantification of this compound and Ceftiofur by Ultraperformance Liquid Chromatography with Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Cephapirin Resistance in Staphylococcus aureus
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on Cephapirin resistance mechanisms in Staphylococcus aureus.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimentation.
Minimal Inhibitory Concentration (MIC) Testing
Question: My MIC results for this compound against S. aureus are inconsistent between experiments. What could be the cause?
Answer: Inconsistent MIC values can arise from several factors. Here are some common causes and solutions:
-
Inoculum Preparation: The density of the bacterial suspension is critical. Ensure you are accurately preparing the inoculum to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[1] Use a spectrophotometer to verify the density.
-
Media Variability: The composition of your Mueller-Hinton Broth (MHB) can affect antibiotic activity. Use cation-adjusted MHB (CAMHB) as recommended by CLSI guidelines to ensure consistency.[2]
-
Incubation Conditions: Incorrect incubation temperature or duration can lead to variable results. Incubate plates at 35°C for 16-20 hours. Ensure your incubator maintains a stable temperature.
-
Antibiotic Preparation and Storage: Improperly prepared or stored this compound stock solutions can lose potency. Prepare stock solutions in the recommended solvent and store them at the correct temperature (typically -20°C or lower) in small aliquots to avoid repeated freeze-thaw cycles.
-
Plate Reading: Subjectivity in reading MIC endpoints can introduce variability. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth. Use a standardized light source and background to aid in consistent reading.
Question: I am observing "skipped wells" (growth in higher concentration wells after no growth in a lower concentration well) in my broth microdilution assay. How should I interpret this?
Answer: Skipped wells can be due to a few reasons:
-
Contamination: A single contaminated well can show growth. Check your aseptic technique.
-
Resistant Subpopulations: The presence of a small number of resistant mutants in the inoculum can lead to growth at higher concentrations.
-
Inaccurate Pipetting: Errors in pipetting the antibiotic or the inoculum can lead to incorrect concentrations in some wells.
To address this, repeat the assay with careful attention to aseptic technique and pipetting. If the issue persists, consider plating the contents of the "skipped well" to isolate and characterize the potentially resistant subpopulation.
β-Lactamase Assays (Nitrocefin Assay)
Question: My nitrocefin assay is giving a false positive result (color change without the presence of a known β-lactamase producer). What is happening?
Answer: False positives in a nitrocefin assay can be caused by:
-
Spontaneous Degradation of Nitrocefin: Nitrocefin is light-sensitive and can degrade over time, leading to a color change.[3] Always prepare fresh nitrocefin solutions and protect them from light.
-
Contamination: Contamination of your reagents or workspace with β-lactamase-producing organisms can lead to false positives.
-
Reaction Time: Reactions taking longer than 10-15 minutes to develop a color change should be interpreted with caution, as this may indicate weak, non-specific hydrolysis rather than true β-lactamase activity.[3]
Question: The color change in my nitrocefin assay is very weak or slow to develop for a known β-lactamase-producing strain. What can I do to improve the signal?
Answer: A weak or slow reaction can be due to:
-
Low Enzyme Concentration: The amount of β-lactamase produced by the strain may be low. You can try using a denser inoculum or lysing the bacterial cells to release intracellular enzyme.[4]
-
Sub-optimal pH: The optimal pH for most β-lactamases is around 7.0. Ensure your buffer is at the correct pH.
-
Enzyme Induction: Some S. aureus strains require induction to express the blaZ gene. You can grow the isolate in the presence of a sub-inhibitory concentration of a β-lactam antibiotic (like oxacillin) before performing the assay.
mecA Gene Detection by qPCR
Question: I am getting no amplification in my mecA qPCR for a known MRSA strain. What could be the problem?
Answer: Lack of amplification in a known positive sample is a common issue in qPCR. Consider the following:
-
Poor DNA Quality: The presence of PCR inhibitors in your DNA extract can prevent amplification. Ensure your DNA extraction method is robust and includes steps to remove inhibitors. The use of an internal control can help identify inhibition.[5]
-
Incorrect Primer/Probe Design: The primers or probe may not be specific to the mecA gene variant in your strain or may have secondary structures that inhibit binding.
-
Sub-optimal PCR Conditions: The annealing temperature or cycling times may not be optimal for your primers and template. Perform a temperature gradient PCR to determine the optimal annealing temperature.
-
Reagent Issues: The qPCR master mix or primers/probe may have degraded. Use fresh reagents and ensure proper storage.
Question: My no-template control (NTC) is showing amplification in my mecA qPCR. What should I do?
Answer: Amplification in the NTC indicates contamination. To address this:
-
Reagent Contamination: One or more of your PCR reagents (water, master mix, primers) may be contaminated with mecA amplicons or plasmid DNA. Use fresh, dedicated reagents and filter pipette tips.
-
Workspace Contamination: Your workspace, pipettes, or other lab equipment may be contaminated. Clean your workspace and equipment with a DNA decontamination solution (e.g., 10% bleach).
-
Primer-Dimers: The amplification signal could be due to the formation of primer-dimers. This can be identified by a melt curve analysis, which will show a peak at a lower temperature than the specific product. Optimize your primer concentrations and annealing temperature to reduce primer-dimer formation.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of this compound resistance in Staphylococcus aureus?
A1: The two main mechanisms are:
-
β-Lactamase Production: The enzyme β-lactamase, encoded by the blaZ gene, hydrolyzes the β-lactam ring of this compound, inactivating the antibiotic.[6] This is the most common resistance mechanism in methicillin-susceptible S. aureus (MSSA).
-
Altered Penicillin-Binding Protein (PBP2a): Methicillin-resistant S. aureus (MRSA) strains possess the mecA gene, which encodes for a modified penicillin-binding protein, PBP2a. PBP2a has a low affinity for β-lactam antibiotics, including this compound, allowing the bacteria to continue cell wall synthesis even in the presence of the drug.
Q2: How can I differentiate between blaZ-mediated and mecA-mediated resistance in the lab?
A2: You can use a combination of phenotypic and genotypic tests:
-
Phenotypic: Perform a β-lactamase assay (e.g., nitrocefin assay). A positive result indicates the presence of β-lactamase. To test for mecA-mediated resistance, you can perform susceptibility testing with cefoxitin, as it is a good inducer of mecA expression.
-
Genotypic: Use PCR or qPCR to specifically detect the presence of the blaZ and mecA genes.
Q3: Can a S. aureus isolate be resistant to this compound even if it is mecA negative?
A3: Yes. A mecA-negative S. aureus isolate can still be resistant to this compound if it produces a sufficient amount of β-lactamase (encoded by blaZ) to inactivate the drug.[6]
Q4: What is the role of the blaR1-blaI and mecR1-mecI regulatory systems?
A4: These are two-component regulatory systems that control the expression of blaZ and mecA, respectively. In the absence of a β-lactam antibiotic, the repressor proteins (BlaI and MecI) bind to the promoter regions of their respective resistance genes, preventing transcription. When a β-lactam is present, it is sensed by the sensor proteins (BlaR1 and MecR1), which leads to the inactivation of the repressors and subsequent expression of the resistance genes.[7][8]
Q5: Are there CLSI breakpoints available for this compound against S. aureus?
A5: Yes, the Clinical and Laboratory Standards Institute (CLSI) provides interpretive criteria for this compound susceptibility testing against S. aureus. These breakpoints are used to categorize an isolate as susceptible, intermediate, or resistant based on its MIC value or disk diffusion zone diameter. It is crucial to refer to the latest CLSI M100 document for the most current breakpoints.[9][10][11]
Data Presentation
Table 1: Example MIC Distribution for this compound against S. aureus
| MIC (µg/mL) | Number of Isolates | Percentage of Isolates |
| ≤0.12 | 50 | 38.5% |
| 0.25 | 35 | 26.9% |
| 0.5 | 20 | 15.4% |
| 1 | 10 | 7.7% |
| 2 | 5 | 3.8% |
| 4 | 3 | 2.3% |
| ≥8 | 7 | 5.4% |
| Total | 130 | 100% |
This table is a hypothetical representation based on published data and serves as an example.
Table 2: Example this compound Disk Diffusion Zone Diameter Distribution for S. aureus
| Zone Diameter (mm) | Number of Isolates | Percentage of Isolates |
| ≥29 | 60 | 46.2% |
| 26-28 | 25 | 19.2% |
| 23-25 | 18 | 13.8% |
| 20-22 | 12 | 9.2% |
| ≤19 | 15 | 11.5% |
| Total | 130 | 100% |
This table is a hypothetical representation based on published data and serves as an example.
Experimental Protocols
Broth Microdilution MIC Testing for this compound
This protocol is based on CLSI guidelines.
Materials:
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
This compound analytical standard
-
Sterile 96-well microtiter plates
-
S. aureus isolate
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (35°C)
Procedure:
-
Prepare this compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable solvent.
-
Prepare this compound Dilutions: Perform serial two-fold dilutions of the this compound stock solution in CAMHB in a separate 96-well plate to achieve final concentrations ranging from 128 µg/mL to 0.125 µg/mL.
-
Prepare Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 colonies of the S. aureus isolate.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This can be done visually or with a spectrophotometer (absorbance at 625 nm of 0.08-0.13).
-
Dilute the adjusted suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
-
Inoculate Microtiter Plate:
-
Transfer 50 µL of the diluted this compound concentrations to a new 96-well plate.
-
Add 50 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 100 µL and a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
Include a growth control well (bacteria in CAMHB without antibiotic) and a sterility control well (CAMHB only).
-
-
Incubation: Incubate the plate at 35°C for 16-20 hours in ambient air.
-
Reading the MIC: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of this compound that shows no visible bacterial growth.
Nitrocefin Assay for β-Lactamase Detection
Materials:
-
Nitrocefin powder
-
Dimethyl sulfoxide (DMSO)
-
Phosphate buffer (0.1 M, pH 7.0)
-
S. aureus isolate
-
Sterile loop or applicator stick
-
Microscope slide or filter paper
Procedure:
-
Prepare Nitrocefin Solution:
-
Prepare a stock solution of nitrocefin by dissolving it in DMSO to a concentration of 10 mg/mL.
-
Prepare a working solution by diluting the stock solution in 0.1 M phosphate buffer (pH 7.0) to a final concentration of 0.5-1.0 mg/mL.[4] The working solution should be yellow.[4]
-
Protect the solution from light and prepare it fresh.
-
-
Slide Method:
-
Place a drop of the nitrocefin working solution on a clean microscope slide.
-
Using a sterile loop, pick a few colonies of the S. aureus isolate and emulsify them in the drop of nitrocefin.
-
Observe for a color change from yellow to red. A positive result is indicated by a color change within 5-10 minutes.[3]
-
-
Filter Paper Method:
-
Place a piece of filter paper in a petri dish and moisten it with the nitrocefin working solution.
-
Smear a colony of the S. aureus isolate onto the filter paper.
-
A positive reaction is indicated by a color change to red within 5-10 minutes.
-
mecA Gene Detection by qPCR
Materials:
-
DNA extraction kit
-
S. aureus isolate
-
qPCR master mix (containing Taq polymerase, dNTPs, and buffer)
-
mecA-specific forward and reverse primers and a probe (e.g., TaqMan probe)
-
Nuclease-free water
-
qPCR instrument
Example Primer and Probe Sequences:
-
Forward Primer: 5'-GGT AAA GTT GAA GAT ATT AAG AAT GG -3'
-
Reverse Primer: 5'- CAT TAA GAT AGT GTC GTT AAT AAC C -3'
-
Probe: 5'- (FAM) - CCT TGG TAA TCT TCT GCA GTT ACT CG - (TAMRA) - 3'
(Note: These are example sequences. Primer and probe design should be validated for specificity and efficiency.)
Procedure:
-
DNA Extraction: Extract genomic DNA from the S. aureus isolate using a commercial DNA extraction kit according to the manufacturer's instructions.
-
qPCR Reaction Setup:
-
Prepare a master mix containing the qPCR master mix, forward and reverse primers, probe, and nuclease-free water.
-
Aliquot the master mix into qPCR plate wells.
-
Add the extracted DNA template to the appropriate wells.
-
Include a positive control (DNA from a known MRSA strain) and a no-template control (nuclease-free water).
-
-
qPCR Cycling Conditions:
-
Initial Denaturation: 95°C for 10 minutes
-
Cycling (40 cycles):
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
-
Data Analysis: Analyze the amplification data. A positive result is indicated by an amplification curve that crosses the threshold within a reasonable cycle number (typically <35). The no-template control should show no amplification.
Visualizations
Caption: Regulation of blaZ gene expression in S. aureus.
Caption: Regulation of mecA gene expression in S. aureus.
Caption: Experimental workflow for investigating this compound resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. cefiderocolmicrobiologyresources.com [cefiderocolmicrobiologyresources.com]
- 3. Nitrocefin test: Principle, Procedure, Uses • Microbe Online [microbeonline.com]
- 4. toku-e.com [toku-e.com]
- 5. primerdesign.co.uk [primerdesign.co.uk]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Mechanisms of Methicillin Resistance in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Beta-Lactamase Repressor BlaI Modulates Staphylococcus aureus Cathelicidin Antimicrobial Peptide Resistance and Virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. goums.ac.ir [goums.ac.ir]
- 10. iacld.com [iacld.com]
- 11. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
Technical Support Center: Enhancing the Stability of Cephapirin in Pharmaceutical Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of Cephapirin in pharmaceutical formulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound primarily degrades via two main pathways:
-
Hydrolysis of the β-lactam ring: This is a common degradation route for all penicillin and cephalosporin antibiotics. The strained four-membered β-lactam ring is susceptible to nucleophilic attack, leading to its opening and loss of antibacterial activity. This reaction is significantly influenced by pH and temperature.
-
Deacetylation: this compound can be converted to its microbiologically active metabolite, deacetylthis compound (DACEP), particularly in biological matrices like milk and tissues.[1][2] DACEP may persist longer than the parent drug.[1][2] Further degradation can lead to the formation of this compound lactone and hydrolyzed this compound lactone.
Q2: What are the key factors that influence the stability of this compound in a formulation?
A2: The stability of this compound is primarily affected by:
-
pH: this compound is highly unstable in alkaline conditions (pH > 9), leading to rapid and complete degradation. It exhibits greater stability in the neutral to slightly acidic pH range.
-
Temperature: Elevated temperatures accelerate the degradation of this compound. Formulations should be stored at recommended temperatures to minimize degradation.
-
Aqueous Environment: The presence of water facilitates hydrolytic degradation of the β-lactam ring.
-
Excipients: Certain excipients can interact with this compound and affect its stability. It is crucial to conduct compatibility studies with all formulation components.
-
Packaging: The choice of packaging material is important to protect the formulation from light and moisture, which can accelerate degradation.
Q3: How can I improve the stability of a liquid formulation of this compound?
A3: To enhance the stability of a liquid this compound formulation, consider the following strategies:
-
pH Control: Maintain the pH of the formulation within the optimal stability range for this compound (neutral to slightly acidic). Use appropriate buffer systems to maintain the desired pH.
-
Temperature Control: Store the formulation at controlled room temperature or under refrigeration as determined by stability studies.
-
Lyophilization (Freeze-Drying): For parenteral formulations, lyophilization can significantly improve stability by removing water.[3] Reconstitution should be performed immediately before use.
-
Use of Stabilizing Excipients: Consider the inclusion of stabilizers. For freeze-dried formulations, polyhydric alcohols like mannitol or carbohydrates such as trehalose can act as cryoprotectants and stabilizers.
-
Protection from Light: Store the formulation in light-resistant containers if this compound is found to be photolabile.
-
Inert Atmosphere: For oxygen-sensitive formulations, purging the container with an inert gas like nitrogen can prevent oxidative degradation.[3]
-
Use of Antioxidants: If oxidation is a concern, the addition of a suitable antioxidant may improve stability.[3]
Troubleshooting Guides
This section provides solutions to common problems encountered during the formulation and stability testing of this compound.
| Problem | Possible Causes | Recommended Actions |
| Rapid loss of potency in a liquid formulation. | - Incorrect pH: The pH of the formulation may be in the alkaline range, leading to rapid hydrolysis. - High storage temperature: Elevated temperatures accelerate degradation. - Incompatible excipients: An excipient may be catalyzing the degradation. | - Verify and adjust the pH of the formulation to the optimal range (typically neutral to slightly acidic). - Conduct stability studies at various temperatures to determine the appropriate storage conditions. - Perform compatibility studies with each excipient to identify any interactions. |
| Appearance of unknown peaks in the HPLC chromatogram during stability testing. | - Degradation of this compound: The new peaks are likely degradation products. - Interaction with excipients or container: The new peaks could result from reactions with other formulation components or leachables from the container. | - Perform forced degradation studies to identify the degradation products of this compound under various stress conditions (acid, base, oxidation, heat, light). - Analyze placebo formulations (without this compound) stored under the same conditions to check for excipient degradation or leachables. |
| Precipitation or color change in the formulation. | - pH shift: A change in pH can affect the solubility of this compound or other excipients. - Degradation: Some degradation products may be insoluble or colored. - Incompatibility: Interaction between this compound and another component could lead to precipitation. | - Monitor the pH of the formulation throughout the stability study. - Characterize the precipitate to determine if it is the active ingredient or a degradation product. - Re-evaluate the compatibility of all formulation components. |
| Inconsistent stability results between batches. | - Variability in raw materials: Differences in the quality or impurity profile of the API or excipients. - Inconsistent manufacturing process: Variations in process parameters such as mixing time, temperature, or pH adjustment. | - Ensure consistent quality of all raw materials through proper vendor qualification and testing. - Validate the manufacturing process to ensure it is robust and reproducible. |
Quantitative Data on this compound Stability
Table 1: Stability of this compound Sodium in Solution under Different Conditions
| Condition | Concentration | Solvent/Medium | Temperature | Stability | Reference |
| Neutral pH | Not Specified | Buffered Solution | 22 ± 1 °C | Half-life of approximately 3 days | |
| Alkaline (pH > 11) | Not Specified | Aqueous Solution | Not Specified | Rapid and complete degradation | |
| Alkaline (pH 12.5) | Not Specified | Aqueous Solution | Not Specified | 85% degradation after 30 minutes | |
| Frozen Solution | 50 to 600 mg/ml | Sterile Water for Injection, 0.9% NaCl, or 5% Dextrose | -15 °C (5 °F) | Retains potency for up to 60 days | [4] |
| Thawed Solution | 50 to 600 mg/ml | Sterile Water for Injection, 0.9% NaCl, or 5% Dextrose | Room Temperature | Retains potency for 12 hours | [4] |
| Thawed Solution | 50 to 600 mg/ml | Sterile Water for Injection, 0.9% NaCl, or 5% Dextrose | 4 °C (39 °F) | Retains potency for 10 days | [4] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound and its degradation products.
1. Instrumentation:
-
High-Performance Liquid Chromatograph with a UV or Photodiode Array (PDA) detector.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted to the optimal range for stability and separation) and an organic solvent (e.g., acetonitrile or methanol). The exact composition should be optimized for the specific application.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Determined by the UV spectrum of this compound (e.g., 254 nm).
-
Column Temperature: Ambient or controlled (e.g., 25 °C).
-
Injection Volume: 10-20 µL.
3. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., mobile phase) and dilute to a known concentration.
-
Sample Solution: Dilute the pharmaceutical formulation with the mobile phase to a concentration within the linear range of the method.
4. Method Validation:
-
Validate the method according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).
-
Specificity: Demonstrate the ability of the method to separate this compound from its degradation products, excipients, and other potential impurities. This is typically achieved through forced degradation studies.
Protocol 2: Forced Degradation Study of this compound
Forced degradation (stress testing) is essential to develop and validate a stability-indicating method and to understand the degradation pathways of this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with an acid (e.g., 0.1 N HCl) and heat if necessary (e.g., 60 °C) for a defined period. Neutralize the solution before analysis.
-
Base Hydrolysis: Treat the stock solution with a base (e.g., 0.1 N NaOH) at room temperature for a shorter duration due to the high instability of this compound in alkaline conditions. Neutralize the solution before analysis.
-
Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature for a defined period.
-
Thermal Degradation: Expose the solid drug substance or a solution to elevated temperatures (e.g., 60-80 °C) for a defined period.
-
Photolytic Degradation: Expose the solid drug substance or a solution to UV and visible light according to ICH Q1B guidelines.
3. Analysis:
-
Analyze the stressed samples using the validated stability-indicating HPLC method.
-
Compare the chromatograms of the stressed samples with that of an unstressed sample to identify and quantify the degradation products.
-
Aim for 5-20% degradation of the active pharmaceutical ingredient to ensure that the degradation products are formed at detectable levels without complete degradation of the parent compound.
Visualizations
Caption: Major degradation pathways of this compound.
Caption: Workflow for this compound stability testing.
References
- 1. researchgate.net [researchgate.net]
- 2. Physical compatibility and chemical stability of this compound sodium in combination with antibiotics and large-volume parenteral solutions. I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and Validation for Quantification of this compound and Ceftiofur by Ultraperformance Liquid Chromatography with Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability of frozen solutions of this compound sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Solid-Phase Extraction for Cephapirin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of solid-phase extraction (SPE) for Cephapirin from complex matrices such as milk, plasma, urine, and tissue.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the solid-phase extraction of this compound.
Issue 1: Low Recovery of this compound
Q1: My this compound recovery is consistently low. What are the potential causes and how can I improve it?
A1: Low recovery is a common issue in SPE.[1] Here are several factors to investigate:
-
Sorbent Choice/Polarity Mismatch: The retention mechanism of the sorbent may not be suitable for this compound. For reversed-phase sorbents, if the analyte is too polar, it will not retain well.
-
Solution: Ensure you are using an appropriate sorbent. Hydrophilic-Lipophilic Balanced (HLB) cartridges are commonly used for cephalosporin analysis in milk and tissue samples due to their ability to reduce matrix effects.[2][3] If this compound is too strongly retained, consider a less hydrophobic sorbent.[1]
-
-
Insufficient Elution Solvent Strength or Incorrect pH: The elution solvent may not be strong enough to desorb this compound from the sorbent, or the pH may not be optimal for elution.
-
Solution: Increase the organic percentage in your elution solvent or switch to a stronger solvent. For ionizable analytes like this compound, adjusting the pH of the elution solvent to neutralize the molecule can improve recovery.[1] One study achieved maximum recovery by eluting sequentially with methanol and acetonitrile.[2]
-
-
Inadequate Elution Volume: The volume of the elution solvent may be insufficient to completely elute the analyte.
-
Solution: Try increasing the volume of the elution solvent. You can also try eluting with two separate, smaller volumes.[4]
-
-
Sample pH and Pre-treatment: The pH of the sample can significantly impact the retention of this compound. Acidification of the sample can sometimes decrease recovery.[2][3]
-
Analyte Breakthrough During Loading: If the analyte has a higher affinity for the loading solvent than the sorbent, it may pass through the cartridge without being retained.
-
Solution: Dilute the sample with a weaker solvent or decrease the flow rate during sample loading to allow for better interaction between this compound and the sorbent.[4] Before the SPE clean-up step, it is recommended to dilute the extract to bring the final concentration of the organic solvent to below 10%, as higher concentrations can elute cephalosporins from the cartridge.[2][3]
-
Issue 2: Poor Reproducibility
Q2: I am observing significant variability between my SPE replicates. What could be causing this and how can I improve reproducibility?
A2: Poor reproducibility can stem from several factors throughout the SPE workflow.[5]
-
Inconsistent Flow Rate: Variations in the flow rate during sample loading, washing, or elution can lead to inconsistent results.[1] Too high a flow rate can reduce retention.[4]
-
Drying of the Sorbent Bed: If the sorbent bed dries out before sample loading, it can lead to channeling and inconsistent interaction with the analyte.
-
Solution: Ensure the sorbent bed remains wetted after conditioning and equilibration, right up until the sample is loaded. If it dries out, re-condition and re-equilibrate the cartridge.[1]
-
-
Wash Solvent is Too Strong: A wash solvent that is too aggressive can prematurely elute a portion of the this compound, leading to variable recoveries.
-
Solution: Use a wash solvent that is strong enough to remove interferences but weak enough to leave this compound bound to the sorbent. You may need to decrease the organic content of the wash solvent.[4]
-
-
Cartridge Overloading: Exceeding the capacity of the SPE cartridge can lead to breakthrough and inconsistent results.
-
Solution: Ensure the amount of sample loaded is appropriate for the sorbent mass in the cartridge. If necessary, use a larger cartridge or dilute the sample.[4]
-
Issue 3: High Matrix Effects in LC-MS/MS Analysis
Q3: I am seeing significant ion suppression or enhancement in my LC-MS/MS data after SPE. How can I minimize these matrix effects?
A3: Matrix effects are a common challenge in LC-MS/MS analysis of complex samples and can lead to inaccurate quantification.[7][8]
-
Insufficient Sample Cleanup: The SPE protocol may not be adequately removing all interfering endogenous components from the matrix.
-
Co-elution of Matrix Components: Residual matrix components may co-elute with this compound from the analytical column, causing ion suppression or enhancement.
-
Solution: Modifying the chromatographic conditions (e.g., gradient, column chemistry) can help to separate this compound from the interfering matrix components. Additionally, a more selective SPE sorbent can provide a cleaner extract.[11]
-
-
Type of Ionization: Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[7]
-
Solution: If your instrumentation allows, consider testing APCI to see if it reduces matrix effects for your specific application.
-
Frequently Asked Questions (FAQs)
Q4: What type of SPE cartridge is recommended for this compound extraction?
A4: Oasis HLB (Hydrophilic-Lipophilic Balanced) cartridges are frequently cited for the extraction of this compound and other cephalosporins from complex matrices like milk, feces, and urine.[2][3][12] They offer good retention for a wide range of compounds and can help reduce matrix effects.[2] For highly selective extraction, Molecularly Imprinted Polymers (MIPs) designed for cephalosporins are also a viable option and have shown good recoveries.[9][10]
Q5: What are the typical recovery rates I can expect for this compound using SPE?
A5: Recovery rates can vary depending on the matrix and the specifics of the protocol. However, with an optimized method, you can expect good recoveries. For example:
-
In fecal and urine samples, recoveries of >60% and >80% have been reported, respectively.[2]
-
For a range of cephalosporins in milk, recoveries were between 56% and 93%.[12]
-
Using a Molecularly Imprinted Polymer SPE (MIP-SPE) method, recoveries for three cephalosporins in spiked milk were higher than 60%.[9]
Q6: How critical is the pH of the sample and solvents during SPE?
A6: The pH is a critical parameter. This compound is an ionizable compound, and its charge state, which is pH-dependent, will affect its retention on the sorbent and its elution. For instance, using a high pH phosphate buffer (pH 8.5 to 10) has been shown to be effective for extracting this compound from milk.[2] It is important to optimize the pH of the sample, wash, and elution solvents for your specific sorbent and matrix.
Experimental Protocols
Protocol 1: SPE of this compound from Bovine Feces and Urine using Oasis HLB Cartridges
This protocol is adapted from a study on the UPLC-MS/MS monitoring of this compound excretion.[2]
-
Sample Pre-treatment (Feces):
-
Mix 1g of homogenized feces with 5 mL of an extraction solution (50% methanol and 50% 50 mM phosphate buffer, pH 8.5).
-
Sonicate at 35°C for 15 minutes.
-
Shake on a horizontal shaker for 30 minutes.
-
Centrifuge and collect the supernatant.
-
Dilute 5 mL of the extract with 50 mM phosphate buffer to a final volume of 50 mL (this reduces the methanol concentration to below 10%).
-
-
Sample Pre-treatment (Urine):
-
Mix 1 mL of urine with 4 mL of the extraction solution (50% methanol and 50% 50 mM phosphate buffer, pH 8.5).
-
Vortex and then dilute 5 mL of the extract with 50 mM phosphate buffer to a final volume of 50 mL.
-
-
SPE Procedure (Oasis HLB):
-
Conditioning: Condition the cartridge with 3 mL of methanol, followed by 3 mL of water, and then 3 mL of 50 mM phosphate buffer (pH 7).
-
Loading: Load the pre-treated sample extract onto the cartridge.
-
Washing: Wash the cartridge with 3 mL of 50 mM phosphate buffer (pH 7), followed by 3 mL of water.
-
Elution: Elute this compound sequentially with 3 mL of methanol followed by 3 mL of acetonitrile.
-
Drying and Reconstitution: Dry the eluate under a gentle stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.
-
Data Presentation
Table 1: Summary of this compound SPE Recovery Data from Different Matrices
| Matrix | SPE Sorbent | Reported Recovery (%) | Reference |
| Feces | Oasis HLB | >60% | [2] |
| Urine | Oasis HLB | >80% | [2] |
| Milk | PRiME HLB | 56% - 93%* | [12] |
| Milk | MIP | >60%** | [9] |
*Recovery range reported for sixteen different cephalosporins. **Recovery reported for three different cephalosporins.
Visualization
Diagram 1: General Workflow for SPE of this compound from Complex Matrices
Caption: General workflow for the solid-phase extraction of this compound.
References
- 1. welch-us.com [welch-us.com]
- 2. Development and Validation of a UPLC-MS/MS Method to Monitor this compound Excretion in Dairy Cows following Intramammary Infusion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. silicycle.com [silicycle.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Recent Advances in Bioanalysis of Cephalosporins Toward Green Sample Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. Aspects of Matrix and Analyte Effects in Clinical Pharmacokinetic Sample Analyses using LC-ESI/MS/MS – Two Case Examples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Convenient solid phase extraction of cephalosporins in milk using a molecularly imprinted polymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Extraction optimization of sixteen cephalosporins in milk by filtered solid phase extraction and ultra high pressure liquid chromatography coupled to tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Enhancing the Therapeutic Efficacy of Cephapirin for Bovine Mastitis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at enhancing the therapeutic efficacy of Cephapirin for bovine mastitis.
Troubleshooting Guides
This section provides practical guidance for overcoming common challenges in your research.
| Problem | Potential Cause | Recommended Solution |
| High variability in Minimum Inhibitory Concentration (MIC) results for this compound. | Inoculum preparation inconsistency. | Ensure a standardized inoculum is prepared from well-isolated bacterial colonies. The turbidity of the bacterial suspension should be adjusted to a 0.5 McFarland standard. |
| Contamination of the bacterial culture. | Always work in a sterile environment and use aseptic techniques. Visually inspect cultures for signs of contamination before use. | |
| Improper incubation conditions. | Incubate plates or tubes at the recommended temperature and duration for the specific pathogen being tested. Ensure proper atmospheric conditions if required. | |
| Inconsistent clinical cure rates in extended this compound therapy trials. | Poor infusion technique. | Follow a strict aseptic infusion technique to minimize the introduction of new pathogens. Treat the nearest teats first to avoid contamination from hands or sleeves.[1] |
| Cow-specific factors. | Select cows for extended therapy based on a thorough evaluation of risk factors that influence cure rates, such as the number of infected quarters and chronicity of the infection.[1][2] | |
| Development of secondary infections. | Implement robust management, handling, and milking procedures to prevent new intramammary infections during and after the treatment period.[2] | |
| Difficulty in assessing the synergistic effect of this compound with a novel compound. | Inappropriate testing method. | Utilize the checkerboard assay to determine the Fractional Inhibitory Concentration (FIC) index. This method allows for the systematic testing of different concentrations of both agents to identify synergistic, additive, indifferent, or antagonistic interactions. |
| Incorrect interpretation of results. | A Fractional Inhibitory Concentration (FIC) index of ≤ 0.5 is generally considered synergistic. Ensure that the results are compared against appropriate controls and statistical analyses are applied. | |
| Low bacteriological cure rate despite in vitro susceptibility to this compound. | Biofilm formation by the pathogen. | Consider investigating the anti-biofilm properties of this compound in combination with other agents, as biofilms can protect bacteria from antibiotics. |
| Intracellular survival of bacteria. | For pathogens like Staphylococcus aureus that can survive within mammary epithelial cells and phagocytes, consider drug delivery systems like nanoparticles that can enhance intracellular drug concentration. |
Frequently Asked Questions (FAQs)
General Questions
Q1: What is the mechanism of action of this compound?
A1: this compound is a first-generation cephalosporin antibiotic. It acts by inhibiting the synthesis of the bacterial cell wall. Specifically, it binds to and inactivates penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis. This disruption of cell wall integrity leads to bacterial cell lysis and death.
Q2: What are the primary mechanisms of resistance to this compound in bovine mastitis pathogens like Staphylococcus aureus?
A2: The two primary mechanisms of resistance to β-lactam antibiotics like this compound in S. aureus are:
-
Enzymatic degradation: Production of β-lactamase enzymes (encoded by the blaZ gene) that hydrolyze the β-lactam ring of the antibiotic, rendering it inactive.[3][4][5]
-
Target site modification: Acquisition of the mecA gene, which encodes for a modified penicillin-binding protein (PBP2a).[3][4] PBP2a has a low affinity for β-lactam antibiotics, allowing the bacteria to continue synthesizing its cell wall even in the presence of the drug.[3][4]
Experimental Design and Protocols
Q3: I want to test the efficacy of a novel compound in combination with this compound. What is a standard in vitro method to assess for synergy?
A3: The checkerboard microdilution assay is a standard method. It involves preparing a microtiter plate with serial dilutions of this compound in one dimension and the novel compound in the other. Each well is then inoculated with a standardized bacterial suspension. After incubation, the minimum inhibitory concentration (MIC) of each agent alone and in combination is determined. The Fractional Inhibitory Concentration (FIC) index is then calculated to determine the nature of the interaction (synergy, additivity, indifference, or antagonism).
Q4: Are there established protocols for in vivo combination therapy trials with this compound?
A4: Yes, published studies provide models for in vivo trials. For example, in a study investigating the synergistic effect of prednisolone with this compound, mid-lactating cows were experimentally challenged with E. coli. One quarter was treated with 300 mg of this compound, and another with 300 mg of this compound combined with 20 mg of prednisolone at 4, 12, 24, and 36 hours post-infection.[6][7] Clinical scores, somatic cell counts, and bacterial counts were monitored.[6][7]
Q5: What are the key considerations for designing an extended therapy trial with this compound?
A5: Key considerations include:
-
Cow Selection: Enroll cows with chronic infections, confirmed by multiple pre-treatment milk cultures.[2]
-
Treatment Protocol: Administer a defined dose (e.g., 200 mg of this compound per quarter) twice daily for a set duration (e.g., 5 consecutive days).[2]
-
Control Group: Include an untreated control group to accurately assess the therapeutic effect.[2]
-
Outcome Measures: Define clear endpoints for bacteriological cure, such as three consecutive negative milk cultures at specified time points post-treatment (e.g., 10, 24, and 31 days).[2]
-
Aseptic Technique: Ensure strict adherence to aseptic infusion procedures to prevent new infections.[2]
Data Interpretation
Q6: How should I interpret the results of an antimicrobial susceptibility test for this compound?
A6: The results are typically reported as Susceptible (S), Intermediate (I), or Resistant (R).
-
S (Susceptible): Indicates that the infection is likely to respond to a standard dosage of this compound.
-
I (Intermediate/Dose-dependent susceptible): This suggests that the therapeutic success is likely if the antibiotic exposure is increased by adjusting the dosing regimen.[8]
-
R (Resistant): Implies that the bacteria are unlikely to be inhibited by achievable concentrations of the drug.[8] These interpretations are based on clinical breakpoints established by organizations like the Clinical and Laboratory Standards Institute (CLSI).
Q7: My in vitro results show susceptibility, but I am not seeing a clinical cure. What could be the reason?
A7: Several factors can contribute to this discrepancy:
-
Biofilm Formation: The pathogen may be forming a biofilm in the udder, which protects it from the antibiotic.
-
Intracellular Bacteria: Some pathogens, like S. aureus, can reside within host cells, where antibiotic concentrations may be insufficient.
-
Host Factors: The immune status of the cow and the presence of udder pathology can influence treatment outcomes.
-
Pharmacokinetics: The distribution and concentration of this compound within the udder may not be optimal in all cases.
Data Presentation
Table 1: Bacteriological Cure Rates of Different this compound Treatment Regimens for Bovine Mastitis.
| Treatment Regimen | Pathogen | Cure Rate (%) | Reference |
| Standard Therapy | |||
| This compound Sodium (200 mg, 2 doses) | S. aureus | 32.0 | [6] |
| Cefa-Lak (this compound) | S. aureus | 41.8 | [6] |
| Extended Therapy | |||
| 5-day this compound Sodium (200 mg BID) | Chronic S. aureus | 25.8 (cow cure rate) | [2] |
| 5-day this compound Sodium (200 mg BID) | Chronic S. aureus | 77.6 (quarter cure rate) | [2] |
| Combination Therapy | |||
| This compound + Recombinant Bovine Interleukin-2 (3.3 or 10 mg) | S. aureus | 52.0 - 62.0 | [6] |
| Dry Cow Therapy (this compound 300 mg) | Experimental S. aureus | 100 | [9] |
| Dry Cow Therapy (this compound 300 mg) + Interleukin-2 (1 mg) | S. aureus | 53.6 | [10] |
Table 2: Minimum Inhibitory Concentrations (MICs) of this compound against Staphylococcus aureus from Bovine Mastitis.
| Study Type | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Epidemiological Cut-off Value (ECV) Study | 130 | Not specified | 0.25 | ≤ 0.5 | A 2020 study on the usefulness of Cefapirin and Cefalonium disks for susceptibility testing. |
Experimental Protocols
Protocol 1: In Vivo Evaluation of this compound and Prednisolone Combination Therapy
This protocol is adapted from a study on experimentally induced E. coli mastitis.[6][7]
-
Animal Selection: Use healthy, mid-lactating Holstein-Friesian cows.
-
Experimental Infection: Infuse approximately 100 colony-forming units (CFU) of a known mastitis-causing strain of E. coli into three quarters of each cow. One quarter serves as an uninfected control.
-
Treatment Groups:
-
Control: One infected quarter remains untreated.
-
This compound Alone: One infected quarter is treated with an intramammary infusion of 300 mg of this compound.
-
Combination Therapy: One infected quarter is treated with an intramammary infusion of 300 mg of this compound and 20 mg of prednisolone.
-
-
Treatment Administration: Administer treatments at 4, 12, 24, and 36 hours post-infection.
-
Sample Collection and Analysis:
-
Collect milk samples every 6 hours.
-
Perform bacterial counts on the milk samples.
-
Measure Somatic Cell Count (SCC).
-
Assess clinical scores (udder swelling, sensitivity).
-
Measure inflammatory cytokine levels (e.g., IL-1β, IFN-γ, IL-10) in milk.
-
-
Endpoint: Euthanize animals at 24 or 48 hours post-infection for tissue sampling and histopathological analysis to assess leukocyte infiltration.
Protocol 2: Antimicrobial Susceptibility Testing using Broth Microdilution
-
Inoculum Preparation:
-
Select 3-5 well-isolated colonies of the test organism from an 18-24 hour agar plate.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Microdilution Plate:
-
Use a 96-well microtiter plate.
-
Prepare serial two-fold dilutions of this compound in cation-adjusted Mueller-Hinton broth.
-
Include a positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only).
-
-
Inoculation: Add the diluted bacterial suspension to each well.
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Administration Technique of Intramammary Treatment in Dairy Cows - Trousse Tactic [reseaumammite.org]
- 2. Efficacy of a 5-day extended therapy program during lactation with this compound sodium in dairy cows chronically infected with Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Determinants of β-Lactam Resistance in Methicillin-Resistant Staphylococcus aureus (MRSA): An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Beta-lactam resistance in Staphylococcus aureus: the adaptive resistance of a plastic genome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Redefining the Role of the β-Lactamase Locus in Methicillin-Resistant Staphylococcus aureus: β-Lactamase Regulators Disrupt the MecI-Mediated Strong Repression on mecA and Optimize the Phenotypic Expression of Resistance in Strains with Constitutive mecA Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prednisolone and cefapirin act synergistically in resolving experimental Escherichia coli mastitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interpreting Sensitivity Results | NUH [nuh.nhs.uk]
- 9. Efficacy of a this compound dry cow product for treatment of experimentally induced Staphylococcus aureus mastitis in heifers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Factors affecting Cephapirin recovery in UPLC-MS/MS analysis
Welcome to the technical support center for the UPLC-MS/MS analysis of Cephapirin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues and optimize their analytical methods.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during the analysis of this compound, from sample preparation to data acquisition.
Sample Preparation
Q1: I am experiencing low recovery of this compound from my samples. What are the most common causes related to the extraction step?
A1: Low recovery during extraction is often linked to the choice of solvent, the pH of the extraction buffer, and the overall extraction procedure.
-
Extraction Solvent: The polarity of the extraction solvent is critical. Using a single solvent may be insufficient. For instance, using a phosphate buffer (pH 8.5) alone to extract this compound from feces resulted in less than 20% recovery.[1][2] However, incorporating an organic solvent like methanol or acetonitrile can significantly improve efficiency. A mixture of methanol and a 50 mM phosphate buffer (pH 8.5) at a 50% (v/v) ratio increased recovery from feces to 40%.[1][2] For matrices like milk and serum, organic solvents such as methanol, acetonitrile, or their combinations have been shown to recover over 70% of this compound.[1]
-
Extraction pH: this compound recovery is highly dependent on pH. High pH phosphate buffers (pH 8.5 to 10) have been shown to recover this compound completely from milk, whereas a low pH buffer (pH 3.2) was inefficient.[1] The pH can influence the ionization state of this compound, affecting its solubility and interaction with the sample matrix.[1][3]
-
Insufficient Extraction Procedure: Physical extraction methods can enhance recovery. Consider increasing the sample-to-solvent ratio, using techniques like sonication or water bath heating, or performing multiple extractions on the same sample and combining the extracts.[4]
Q2: My this compound recovery is inconsistent after Solid-Phase Extraction (SPE). How can I optimize my SPE protocol?
A2: Inconsistent SPE recovery can stem from issues with sample loading, washing, or elution steps. Each step must be carefully optimized.
-
Sample Loading pH: Acidifying the sample before loading it onto the SPE cartridge can negatively impact recovery. When analyzing this compound with an OASIS HLB cartridge, increasing the volume of 2 M HCl added to the sample caused recovery to drop from 40% to 15%.[1][5] Optimal results were achieved when a non-acidified sample was loaded onto the cartridge.[2]
-
Washing Solvents: The washing step is crucial for removing matrix interferences without losing the analyte. The composition, pH, and ionic strength of the wash solvent must be chosen carefully to ensure this compound remains bound to the sorbent while contaminants are washed away.[6]
-
Elution Solvents: The choice and volume of the elution solvent are critical for achieving high recovery. For this compound on an HLB cartridge, using acetonitrile (ACN) and acetone mixtures or sequential elutions resulted in recoveries below 50%.[1] A sequential elution with methanol followed by acetonitrile was found to be more effective.[2] It is important to ensure the elution solvent volume is sufficient to completely elute the analyte.[4]
Q3: I suspect matrix effects are suppressing my signal. How can I identify and mitigate this?
A3: Matrix effects occur when co-eluting substances from the sample matrix interfere with the ionization of the target analyte, leading to signal suppression or enhancement.
-
Identification: To determine if you have matrix effects, compare the peak area response of a standard dissolved in a clean solvent with the response of a standard spiked into a blank sample extract that has gone through the entire preparation process.[1] For this compound, significant signal suppression has been observed in complex matrices, with effects of -29% in feces and -20% in urine.[1][7][8]
-
Mitigation:
-
Improve Sample Cleanup: Enhance your SPE or extraction protocol to better remove interfering compounds.[6]
-
Use Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is free of the analyte.[1][7] This helps to compensate for the signal suppression or enhancement caused by the matrix.
-
Chromatographic Separation: Optimize your UPLC method to better separate this compound from co-eluting matrix components. The narrow peaks in UPLC can reduce the likelihood of co-elution.[3][9]
-
UPLC-MS/MS Analysis
Q4: How do I select the optimal mobile phase for this compound analysis?
A4: The mobile phase composition directly affects chromatographic resolution, peak shape, and ionization efficiency.
-
Solvents: A common approach is to use a gradient elution with water and an organic solvent like methanol or acetonitrile.[10][11]
-
Additives: Volatile additives are used to control pH and improve ionization. Formic acid is a frequently used modifier. For example, successful methods have used 0.1% formic acid in both the aqueous (A) and organic (B) mobile phases or 0.15% formic acid in the aqueous phase.[1][10][11] The choice of additive can impact peak shape and retention time stability.[12]
Q5: What are the typical MS/MS parameters for this compound detection?
A5: this compound is typically analyzed using electrospray ionization (ESI) in positive ion mode with Multiple Reaction Monitoring (MRM) for quantification.[10][11]
-
Ionization Mode: ESI in positive mode is commonly selected.[11]
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for quantification and qualification. Commonly used transitions for this compound are:
General Troubleshooting
Q6: Could the stability of this compound be affecting my results?
A6: Yes, analyte stability is a critical factor. This compound may degrade during sample storage or processing. Stability studies should be performed by analyzing samples at different time points under various conditions (e.g., ambient temperature, refrigerated).[11] To prevent degradation, consider adding antioxidants, protecting samples from light, or using chelating agents like EDTA if metal-catalyzed oxidation is suspected.[4]
Q7: Is it possible that this compound is adsorbing to my labware?
A7: Adsorption to surfaces can be a significant source of analyte loss, especially at low concentrations. This compound has been shown to adsorb to mineral surfaces like quartz and feldspar through electrostatic attraction and complexation.[13][14] This suggests that similar interactions could occur with glass or plastic labware. To mitigate this, consider using silanized glass vials or polypropylene tubes. Rinsing containers with the sample solvent before use can also help passivate active sites.
Quantitative Data Summary
The following tables summarize key quantitative data from validated methods for this compound analysis.
Table 1: this compound Recovery Percentages in Different Matrices & Conditions
| Matrix | Extraction/Cleanup Method | Key Condition(s) | Recovery (%) | Reference |
| Feces | Phosphate Buffer Extraction + SPE | Buffer + 50% Methanol | >60% | [1][7][8] |
| Urine | Phosphate Buffer Extraction + SPE | Buffer + 50% Methanol | >80% | [1][7][8] |
| Milk | Solid Phase Extraction | Molecularly Imprinted Polymer (MIP) | >60% | [15] |
| Milk | Solid Phase Extraction | C18 Cartridge | 61-80% | [16] |
| Spiked Samples | --- | LOQ to 150% concentration levels | 80-120% | [10][11] |
Table 2: UPLC-MS/MS Method Parameters for this compound Analysis
| Parameter | Setting 1 | Setting 2 |
| UPLC Column | Zorbax Extend C18 (4.6x50 mm, 5 µm)[1] | XBridge C18 (4.6x100 mm, 3.5 µm)[10][11] |
| Mobile Phase A | 0.1% Formic Acid in Water[1][7] | 0.15% Formic Acid in Water[10][11] |
| Mobile Phase B | 0.1% Formic Acid in Methanol[1][7] | Acetonitrile[10][11] |
| Flow Rate | 0.5 mL/min[1][7] | 0.6 mL/min[10][11] |
| Column Temp. | 40°C[1][7] | 40°C[10][11] |
| Injection Vol. | 10 µL[1][7] | 50 µL[10] |
| Ionization Mode | ESI Negative[1] | ESI Positive[10][11] |
| Quantifier Ion | (Not specified in source) | m/z 424.0 > 292.0[10][11] |
| Qualifier Ion | (Not specified in source) | m/z 424.0 > 320.0[10][11] |
Experimental Protocols
Protocol 1: Extraction of this compound from Feces and Urine
This protocol is adapted from a validated method for analyzing this compound in bovine excreta.[1][8]
-
Weigh 1 g of feces or pipette 1 mL of urine into a 50 mL polypropylene centrifuge tube.
-
Add 0.5 mL of 500 mM phosphate buffer (pH 8.5).
-
Add 2 mL of ultra-pure water for feces or 1 mL for urine.
-
Add 2.5 mL of methanol to achieve a final concentration of 50% methanol (v/v).
-
Vortex the tubes for 1 minute.
-
Centrifuge at 4000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant to a clean tube for the SPE cleanup step.
Protocol 2: Solid-Phase Extraction (SPE) Cleanup
This protocol uses an OASIS HLB cartridge and is optimized for extracts from Protocol 1.[1][2]
-
Conditioning: Condition the SPE cartridge sequentially with 3 mL of methanol, 3 mL of ultra-pure water, and 3 mL of 50 mM phosphate buffer (pH 8.5). Do not allow the cartridge to dry out between steps.
-
Loading: Load the supernatant from the extraction step (Protocol 1) onto the conditioned cartridge.
-
Washing: Wash the cartridge sequentially with 2 mL of 50 mM phosphate buffer (pH 8.5) and 2 mL of ultra-pure water.
-
Drying: Dry the cartridge under vacuum for 2 minutes to remove excess water.
-
Elution: Elute the this compound from the cartridge by sequentially passing 3 mL of methanol followed by 3 mL of acetonitrile. Collect the eluate.
-
Drying & Reconstitution: Evaporate the collected eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute the residue in 1 mL of the mobile phase (e.g., 30:70 methanol:water with 0.1% formic acid). Vortex for 30 seconds and filter through a 0.2 µm syringe filter into an HPLC vial for analysis.[1]
Visual Guides and Workflows
The following diagrams illustrate key workflows and relationships affecting this compound analysis.
Caption: A troubleshooting workflow for diagnosing low this compound recovery.
Caption: Workflow for this compound extraction and SPE cleanup.
Caption: The impact of pH on this compound recovery during analysis.
References
- 1. Development and Validation of a UPLC-MS/MS Method to Monitor this compound Excretion in Dairy Cows following Intramammary Infusion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. welchlab.com [welchlab.com]
- 5. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 6. Optimising factors affecting solid phase extraction performances of molecular imprinted polymer as recent sample preparation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and Validation of a UPLC-MS/MS Method to Monitor this compound Excretion in Dairy Cows following Intramammary Infusion | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of matrix effects in HPLC-MS/MS and UPLC-MS/MS analysis of nine basic pharmaceuticals in surface waters. | Sigma-Aldrich [sigmaaldrich.com]
- 10. Development and Validation for Quantification of this compound and Ceftiofur by Ultraperformance Liquid Chromatography with Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and Validation for Quantification of this compound and Ceftiofur by Ultraperformance Liquid Chromatography with Triple Quadrupole Mass Spectrometry [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Sorption mechanisms of this compound, a veterinary antibiotic, onto quartz and feldspar minerals as detected by Raman spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Convenient solid phase extraction of cephalosporins in milk using a molecularly imprinted polymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Liquid chromatographic determination of this compound residues in milk - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of UPLC-MS/MS for Cephapirin Analysis in Dairy Products
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Methodologies for the Detection of Cephapirin in Dairy Matrices.
This guide provides a comprehensive comparison of Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) with alternative methods for the quantification of this compound in dairy products. The following sections detail the experimental protocols and present supporting data to offer an objective assessment of each method's performance.
High-Sensitivity UPLC-MS/MS Method
UPLC-MS/MS stands as a premier analytical technique for the detection of antibiotic residues in food products due to its high sensitivity and selectivity.
Experimental Protocol: UPLC-MS/MS
This protocol is based on established methods for the analysis of cephalosporins in bovine milk.[1]
Sample Preparation and Extraction:
-
Milk samples are diluted with a 50mM phosphate buffer solution (pH 8.5).
-
The diluted sample is then purified using a Solid-Phase Extraction (SPE) cartridge (e.g., HLB cartridge).
-
The eluate from the SPE cartridge is dried under a stream of nitrogen.
-
The residue is reconstituted in the mobile phase for analysis.
Chromatographic and Mass Spectrometric Conditions:
-
Chromatography System: Acquity UPLC BEH Shield RP18 column.
-
Mobile Phase: Gradient elution is typically employed.
-
Detection: Positive electrospray ionization tandem mass spectrometry (ESI-MS/MS).
-
Internal Standard: Ceftiofur-D3 is used for quantification.[1]
Performance of UPLC-MS/MS Methods
The performance of UPLC-MS/MS methods for this compound is characterized by high sensitivity and robustness. The data presented below is from a multi-residue method for cephalosporins in bovine milk and a highly sensitive method developed for rinse water, which demonstrates the capabilities of the technology.[1][2][3]
| Parameter | UPLC-MS/MS in Bovine Milk[1] | Ultra-Sensitive UPLC-MS/MS (in rinse water)[2][3] |
| **Linearity (R²) ** | Not explicitly stated for this compound alone | > 0.99 (over 0.4 - 1.5 ppb range) |
| Recovery | 94.6% - 117.1% (for 10 cephalosporins) | 80% - 120% |
| Precision (Repeatability, CVr) | 5.6% - 13.6% (for 10 cephalosporins) | Not explicitly stated |
| Precision (Reproducibility, CVR) | 5.9% - 27.9% (for 10 cephalosporins) | Not explicitly stated |
| Limit of Quantification (LOQ) | Not explicitly stated for this compound alone | 0.4 ppb (µg/kg) |
| Limit of Detection (LOD) | Not explicitly stated for this compound alone | 0.15 ppb (µg/kg) |
Alternative Methodologies
While UPLC-MS/MS offers superior sensitivity, other methods are available and may be suitable depending on the specific application and required throughput.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
A more traditional chromatographic method, HPLC with UV detection, provides a cost-effective alternative for quantification.
Experimental Protocol: HPLC-UV
-
Deproteinization: Raw bovine milk is deproteinized with acetonitrile.[4]
-
Extraction: The supernatant is collected, and the acetonitrile is removed under reduced pressure. The extract is then mixed with water.[4]
-
Clean-up: The aqueous extract is loaded onto a C18 solid-phase extraction column.[4]
-
Elution and Analysis: Analytes are eluted with acetonitrile, dried down, and reconstituted for injection onto a reversed-phase column with UV detection.[4]
Performance of HPLC-UV Method
| Parameter | HPLC-UV in Bovine Milk[4] |
| Recovery | 79% - 87% |
| Intralaboratory Coefficient of Variation | 6% - 10% |
| Limit of Quantification (LOQ) | 20 ppb (ng/mL) |
Rapid Screening Tests
Rapid screening tests are designed for high-throughput, qualitative, or semi-quantitative analysis at the farm or processing plant level. These tests are typically based on immunological or microbial inhibition principles.
Performance of Rapid Screening Tests
| Test Method | Detection Limit for this compound in Milk |
| Cefalosporins Rapid Test Kit (Lateral Flow) | 3-4 ppb (µg/L)[5] |
| IDEXX Snap test (New Beta-Lactam) | Effectively detects this compound at regulated levels[6] |
Method Comparison Summary
| Feature | UPLC-MS/MS | HPLC-UV | Rapid Screening Tests |
| Sensitivity | Very High (ppb to sub-ppb) | Moderate (ppb) | Varies (low ppb) |
| Specificity | Very High | Moderate | Can have cross-reactivity |
| Quantification | Yes (Precise) | Yes | Qualitative/Semi-quantitative |
| Throughput | Moderate | Moderate | High |
| Cost per Sample | High | Moderate | Low |
| Expertise Required | High | Moderate | Low |
Visualizing the Workflow and Validation Process
To further elucidate the methodologies, the following diagrams illustrate the experimental workflow for the UPLC-MS/MS method and the logical flow of method validation.
Caption: UPLC-MS/MS experimental workflow for this compound analysis in milk.
Caption: Logical flow for the validation of an analytical method.
References
- 1. Development and validation of an ultra high performance liquid chromatography tandem mass spectrometry method for determination of 10 cephalosporins and desacetylcefapirin in milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and Validation for Quantification of this compound and Ceftiofur by Ultraperformance Liquid Chromatography with Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ringbio.com [ringbio.com]
- 6. researchgate.net [researchgate.net]
Comparative In Vitro Activity: Cephapirin Versus Cephalothin Against Clinical Isolates
A comprehensive guide for researchers and drug development professionals on the comparative in vitro efficacy of two first-generation cephalosporins, cephapirin and cephalothin, against common clinical bacterial isolates. This report provides a detailed analysis of their antimicrobial activity, supported by quantitative data, standardized experimental protocols, and visual workflows.
Introduction
This compound and cephalothin are first-generation cephalosporin antibiotics that exhibit a broad spectrum of activity against many Gram-positive and some Gram-negative bacteria.[1][2][3] Both drugs function by inhibiting bacterial cell wall synthesis.[4] This guide offers a direct comparison of their in vitro performance against clinically relevant bacterial isolates, presenting key data to inform research and development decisions.
Comparative In Vitro Activity
The in vitro activities of this compound and cephalothin have been evaluated against a range of clinical isolates. Generally, both antibiotics demonstrate similar antibacterial spectrums.[2][5] Studies indicate that this compound has an equivalent activity to cephalothin against key pathogens such as Escherichia coli, Klebsiella pneumoniae, Proteus mirabilis, and Staphylococcus aureus.[6][7]
Data Summary
The following tables summarize the Minimum Inhibitory Concentration (MIC) values for this compound and cephalothin against various clinical isolates. The MIC50 and MIC90 values represent the concentrations at which 50% and 90% of the tested isolates were inhibited, respectively.
Table 1: Comparative In Vitro Activity against Staphylococcus aureus
| Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| This compound | 0.25 | 0.25 | 0.09 - 12.5 |
| Cephalothin | 0.25 | 0.5 | 0.5 - 8 |
Data compiled from multiple sources.[2][8][9]
Table 2: Comparative In Vitro Activity against Escherichia coli
| Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) |
| This compound | 8 | >64 |
| Cephalothin | 4 | 16 |
Data compiled from multiple sources.[8][10]
Table 3: Comparative In Vitro Activity against Klebsiella pneumoniae
| Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) |
| This compound | N/A | N/A |
| Cephalothin | 4 | 16 |
Data for this compound against Klebsiella pneumoniae was not available in the reviewed literature. Data for cephalothin is from a study on veterinary isolates.[10]
Table 4: Comparative In Vitro Activity against Proteus mirabilis
| Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) |
| This compound | N/A | N/A |
| Cephalothin | 2 | 8 |
Data for this compound against Proteus mirabilis was not available in the reviewed literature. Data for cephalothin is from a study on veterinary isolates.[10]
Experimental Protocols
The determination of in vitro antimicrobial susceptibility is performed using standardized methods, primarily those established by the Clinical and Laboratory Standards Institute (CLSI). The most common methods are broth microdilution and agar dilution.[11][12]
Broth Microdilution Method (CLSI M07)
This method involves the serial dilution of the antimicrobial agent in a liquid growth medium in a microtiter plate.
-
Preparation of Antimicrobial Solutions: Stock solutions of this compound and cephalothin are prepared. A series of twofold dilutions are then made in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Inoculum Preparation: Bacterial isolates are grown on an appropriate agar medium. Colonies are then suspended in a sterile liquid to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation and Incubation: Each well of the microtiter plate, containing the diluted antimicrobial agent, is inoculated with the standardized bacterial suspension. The plates are then incubated at 35°C for 16-20 hours in ambient air.
-
Determination of MIC: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.
Agar Dilution Method (CLSI M07)
This method involves incorporating the antimicrobial agent into an agar medium, which is then spot-inoculated with the test organisms.
-
Preparation of Antimicrobial-Containing Agar: A series of agar plates are prepared, each containing a different concentration of this compound or cephalothin incorporated into Mueller-Hinton agar.
-
Inoculum Preparation: The bacterial inoculum is prepared as described for the broth microdilution method.
-
Inoculation and Incubation: The surface of each agar plate is spot-inoculated with the standardized bacterial suspension. The plates are then incubated at 35°C for 16-20 hours.
-
Determination of MIC: The MIC is the lowest concentration of the antimicrobial agent that prevents the visible growth of the bacteria on the agar surface.
Visualized Experimental Workflows
The following diagrams illustrate the key steps in the experimental workflows for determining the Minimum Inhibitory Concentration (MIC) of this compound and cephalothin.
Conclusion
The in vitro data presented in this guide indicate that this compound and cephalothin have comparable activity against several key clinical isolates, particularly Staphylococcus aureus and Escherichia coli. The provided standardized protocols, based on CLSI guidelines, are essential for ensuring the reproducibility and accuracy of in vitro susceptibility testing. This information serves as a valuable resource for researchers and professionals in the field of drug development, aiding in the evaluation and comparison of these first-generation cephalosporins. Further studies providing direct comparative MIC data, especially for pathogens like Klebsiella pneumoniae and Proteus mirabilis, would be beneficial for a more complete understanding of their relative in vitro efficacy.
References
- 1. IN VITRO BIOLOGICAL ACTIVITY OF CEPHALOTHIN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: In Vitro Antibacterial Spectrum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cephalothin | drug | Britannica [britannica.com]
- 4. This compound | Johns Hopkins ABX Guide [hopkinsguides.com]
- 5. journals.asm.org [journals.asm.org]
- 6. Clinical and in vitro evaluation of this compound, a new cephalosporin antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. avmajournals.avma.org [avmajournals.avma.org]
- 9. Correlation of in vitro activities of cephalothin and ceftazidime with their efficacies in the treatment of Staphylococcus aureus endocarditis in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cephalexin susceptibility breakpoint for veterinary isolates: Clinical Laboratory Standards Institute revision - PMC [pmc.ncbi.nlm.nih.gov]
- 11. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 12. researchgate.net [researchgate.net]
Cross-Reactivity of Cephapirin Metabolites in Antibiotic Residue Screening Tests: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The presence of antibiotic residues in food products, particularly milk, is a significant public health concern. Regulatory bodies worldwide have established maximum residue limits (MRLs) for these substances to ensure consumer safety. Cephapirin, a first-generation cephalosporin antibiotic, is commonly used in veterinary medicine, particularly for the treatment of mastitis in dairy cattle. Following administration, this compound is metabolized into various compounds, with desacetylthis compound being the major and microbiologically active metabolite.[1] The persistence of both the parent drug and its active metabolites in milk necessitates reliable screening methods to prevent their entry into the food supply.
This guide provides a comparative analysis of the cross-reactivity of this compound and its primary metabolite, desacetylthis compound, in three common antibiotic residue screening tests used in the dairy industry: the IDEXX SNAP® Beta-Lactam ST Test, the Charm Blue Yellow II Test, and the Delvotest® SP NT. Understanding the performance of these tests in detecting both the parent compound and its metabolites is crucial for accurate residue monitoring and ensuring food safety.
Comparative Analysis of Detection Capabilities
The ability of an antibiotic residue screening test to detect both the parent drug and its active metabolites is critical for a comprehensive food safety monitoring program. The following table summarizes the available data on the detection limits of this compound and its major metabolite, desacetylthis compound, in three widely used screening tests.
| Test Name | Analyte | Detection Limit (ppb) | MRL (Bovine Milk, EU) |
| IDEXX SNAP® Beta-Lactam ST Test | This compound | 25 | 60 |
| Desacetylthis compound | 70 | 60 (as sum of this compound and desacetylthis compound) | |
| Charm Blue Yellow II Test | This compound | 4 - 6 | 60 |
| Desacetylthis compound | Data not publicly available | 60 (as sum of this compound and desacetylthis compound) | |
| Delvotest® SP NT | This compound | ~20 (CCß*) | 60 |
| Desacetylthis compound | Data not publicly available | 60 (as sum of this compound and desacetylthis compound) |
*CCß (Detection Capability Beta) is the lowest concentration at which the substance can be detected with a 95% probability.
Experimental Methodologies
The three screening tests evaluated in this guide employ different analytical principles to detect the presence of antibiotic residues.
IDEXX SNAP® Beta-Lactam ST Test
The SNAP® Beta-Lactam ST Test is an enzyme-linked receptor-binding assay. In this lateral flow test, the sample is mixed with a conjugate containing a beta-lactam-specific receptor. The mixture flows through a matrix, and if beta-lactam residues are present, they will bind to the receptor, preventing the conjugate from binding to a specific line on the test strip. The intensity of the color development is inversely proportional to the concentration of beta-lactam residues in the sample.
Charm Blue Yellow II Test
The Charm Blue Yellow II Test is a microbial inhibition assay.[2][4][5][6] It utilizes spores of Geobacillus stearothermophilus suspended in an agar medium with a pH indicator. When a milk sample free of antibiotics is added, the bacteria germinate and grow, producing acid that causes the pH indicator to change color from blue to yellow. If antibiotic residues are present at or above the detection limit, bacterial growth is inhibited, and the medium remains blue.[4]
Delvotest® SP NT
Similar to the Charm test, the Delvotest® SP NT is also a microbial inhibition assay based on the growth of Geobacillus stearothermophilus.[7] The test contains spores of the bacteria in a solid agar medium with a pH indicator. When a milk sample is added and incubated, the presence of inhibitory substances like antibiotics prevents or retards the growth of the bacteria, thus inhibiting the color change of the indicator from purple to yellow.[7]
Visualization of Key Processes
To better illustrate the concepts discussed, the following diagrams, generated using the Graphviz (DOT language), depict the metabolic pathway of this compound and a generalized workflow for antibiotic residue screening.
References
- 1. Conversion of this compound to deacetylthis compound in milk and tissues of treated animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. charm.com [charm.com]
- 3. scicom.favv-afsca.be [scicom.favv-afsca.be]
- 4. Charm Blue Yellow II Test - Charm Sciences [charm.com]
- 5. Welcome to Pamascience [pamascience.com]
- 6. Charm Blue Yellow II Test [hadiatrading.com]
- 7. delvotest.com.au [delvotest.com.au]
A Comparative Review of Cephapirin Pharmacokinetics Across Various Animal Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacokinetic profiles of Cephapirin, a first-generation cephalosporin antibiotic, in several key animal species. Understanding the species-specific absorption, distribution, metabolism, and excretion of this drug is crucial for optimizing dosage regimens, ensuring therapeutic efficacy, and minimizing the risk of antibiotic resistance. This document summarizes key pharmacokinetic parameters from published studies, details common experimental methodologies, and provides a visual representation of a typical pharmacokinetic workflow.
Data Presentation: A Comparative Summary of this compound Pharmacokinetics
The following table summarizes the key pharmacokinetic parameters of this compound in cattle, horses, and goats from various studies. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions, including drug formulation, dosage, and the health status of the animals. An extensive literature search did not yield specific pharmacokinetic data for this compound in ovine (sheep) or porcine (pig) species.
| Species | Route of Administration | Dosage | t1/2 (h) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Vd (L/kg) | Cl (mL/h/kg) | Reference |
| Cattle (Lactating Dairy Cows) | Intramuscular (IM) | 10 mg/kg | ~1.05* | 13.3 (1st dose), 15.8 (4th dose) | ~0.17 (1st dose), ~0.33 (4th dose) | - | - | 760 | [1] |
| Cattle (Lactating Dairy Cows, Healthy Quarters) | Intramammary (IMM) | 275 mg/quarter | 3.3 | 1334.8 | - | - | - | - | [2] |
| Cattle (Lactating Dairy Cows, S. aureus Infected Quarters) | Intramammary (IMM) | 275 mg/quarter | 4.8 | 234.7 | - | - | - | - | [2] |
| Horses | Intravenous (IV) | 20 mg/kg | ~0.31 | - | - | - | ~0.204 (Vdss) | ~780 | [3] |
| Horses | Intravenous (IV) | 20 mg/kg | 0.92 | - | - | - | 0.17 (Vdss) | 598 | [4] |
| Horses | Intramuscular (IM) | 20 mg/kg | - | 14.8 (4th dose) | ~0.42 (4th dose) | - | - | - | [4] |
| Goats (Lactating Dairy Goats) | Intramammary (IMM) | 300 mg/half udder | 6.98 | 0.073 | 7.06 | 1.06 | - | - | [5][6] |
*Calculated from the elimination rate constant of 0.66/h.[1] Note: "-" indicates that the data was not available in the cited source. Vdss refers to the volume of distribution at steady state.
Experimental Protocols
The pharmacokinetic studies of this compound in different animal species, while varying in specific details, generally follow a consistent set of procedures for drug administration, sample collection, and analysis.
Drug Administration
-
Intravenous (IV): A single bolus of sodium this compound is typically administered into the jugular vein. The dosage is calculated based on the animal's body weight.[3]
-
Intramuscular (IM): this compound sodium is injected into a major muscle mass, such as the neck or hindquarters. The injection site is often alternated for repeated administrations.[1]
-
Intramammary (IMM): This route is common for treating mastitis in dairy animals. After complete milking, the teat end is disinfected, and the drug suspension is infused into the mammary gland via the teat canal.[2][5]
Sample Collection and Handling
-
Blood: Blood samples are collected at predetermined time points before and after drug administration. For IV administration, sampling is more frequent in the initial phase to capture the distribution phase. For IM and IMM routes, sampling is designed to capture the absorption and elimination phases. Blood is typically collected into heparinized tubes and centrifuged to separate the plasma, which is then stored at low temperatures (e.g., -20°C or -80°C) until analysis.
-
Milk: In lactating animals, milk samples are collected from individual quarters or as composite samples at specified times post-infusion. Samples are often stored frozen before analysis.[2]
-
Urine and Feces: In some studies, urine and feces are collected to determine the excretion pathways of the drug.[7]
Analytical Methodology
The concentration of this compound and its primary metabolite, desacetylthis compound, in biological matrices is most commonly determined using high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).
-
Sample Preparation: This typically involves a protein precipitation step, followed by solid-phase extraction (SPE) to clean up the sample and concentrate the analyte of interest.
-
Chromatographic Separation: A C18 or similar reversed-phase column is commonly used to separate this compound and its metabolites from endogenous matrix components.
-
Detection: UV detection has been used, but the higher sensitivity and specificity of mass spectrometry (MS/MS) are preferred for modern pharmacokinetic studies, allowing for lower limits of quantification.[7]
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for a comparative pharmacokinetic study of this compound.
Caption: A generalized workflow for a comparative pharmacokinetic study of this compound.
Signaling Pathways and Logical Relationships
The metabolism of this compound primarily involves its deacetylation to desacetylthis compound. While this is a metabolic transformation rather than a classical signaling pathway, its logical relationship can be depicted as follows:
Caption: The metabolic pathway of this compound to its less active metabolite.
References
- 1. Pharmacokinetics of sodium this compound in lactating dairy cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Intramammary antibiotic treatment at the end of lactation for prophylaxis and treatment of intramammary infections in ewes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sheepandgoat.com [sheepandgoat.com]
- 5. Pharmacokinetics of long-acting this compound and cloxacillin after intramammary administration in dairy goats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development and Validation of a UPLC-MS/MS Method to Monitor this compound Excretion in Dairy Cows following Intramammary Infusion - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of First-Generation Cephalosporins for Mastitis Treatment
For Researchers, Scientists, and Drug Development Professionals
First-generation cephalosporins are a cornerstone in the therapeutic management of mastitis, a prevalent and economically significant inflammatory condition of the mammary gland, particularly in dairy cattle. Their efficacy against common Gram-positive mastitis pathogens, such as Staphylococcus aureus and Streptococcus species, makes them a frequent choice for intramammary infusions. This guide provides an objective, data-driven comparison of five prominent first-generation cephalosporins: cefapirin, cefalonium, cefazolin, cephalexin, and cephradine, to aid in research and development decisions.
In Vivo Efficacy: A Comparative Study in a Mouse Mastitis Model
A significant head-to-head comparison of the in vivo efficacy of four first-generation cephalosporins was conducted using a well-established mouse mastitis model infected with Staphylococcus aureus. This model serves as a valuable and reproducible tool for the initial screening and comparison of antimicrobial compounds for intramammary application.[1] The study evaluated cefalexin, cefalonium, cefapirin, and cefazolin.
The results demonstrated that while in vitro data suggested higher activity for cefalonium and cefapirin, cefazolin was the most efficacious in the in vivo mouse mastitis model .[1] Furthermore, the study highlighted the influence of the formulation excipient on in vivo efficacy, as changing the vehicle from mineral oil to miglyol 812 improved the antimicrobial efficacy of cefazolin.[1]
Quantitative Efficacy Data
The following table summarizes the in vivo efficacy of the tested first-generation cephalosporins in the S. aureus mouse mastitis model.
| Cephalosporin | In Vivo Efficacy Ranking (Mouse Model) | Key Findings |
| Cefazolin | 1 (Most Efficacious) | Demonstrated the highest efficacy in reducing bacterial load in the mammary gland.[1] |
| Cefalonium | 2 | Showed good in vivo efficacy, though less than cefazolin.[1] |
| Cefapirin | 3 | Moderate in vivo efficacy.[1] |
| Cefalexin | 4 | Exhibited the lowest in vivo efficacy among the tested cephalosporins in this model.[1] |
In Vitro Activity Against Mastitis Pathogens
The in vitro susceptibility of common mastitis pathogens to first-generation cephalosporins provides essential baseline information on their potential antimicrobial activity. Minimum Inhibitory Concentration (MIC) is a key parameter in determining the potency of an antibiotic against a specific bacterium.
Summary of In Vitro Susceptibility Data
| Cephalosporin | Target Pathogen | Reported MIC Range (µg/mL) | Notes |
| Cefapirin | Staphylococcus aureus | 0.125 - >32 | MIC50 and MIC90 values can vary significantly between studies and geographical locations.[2] |
| Cefalonium | Staphylococcus aureus | ≤0.5 | Generally shows good in vitro activity against S. aureus.[3] |
| Cefazolin | Staphylococcus aureus | ≤2 | Effective against many S. aureus isolates.[3] |
| Cephalexin | Staphylococcus aureus | 4 | |
| Cephalexin | Streptococcus spp. | 0.125 - 0.25 | |
| Cephradine | Staphylococcus aureus | Not widely reported for bovine mastitis isolates | Limited comparative data available for bovine mastitis pathogens. |
Pharmacokinetic Properties
The effectiveness of an intramammary antibiotic is heavily dependent on its pharmacokinetic profile, specifically its ability to achieve and maintain therapeutic concentrations in the milk and mammary tissue.
Comparative Pharmacokinetic Parameters in Milk
| Cephalosporin | Administration Route | Peak Milk Concentration (Cmax) | Elimination Half-life in Milk (t1/2) | Milk Penetration Notes |
| Cefapirin | Intramammary | ~128 µg/mL | ~2.55 hours | Achieves concentrations well above the MIC for common Gram-positive pathogens. |
| Cefazolin | Intramammary | 17.66 - 83.18 µg/mL (dose-dependent) | Not specified | Residual levels can be detected up to 72 hours post-infusion with regular milking.[4][5] |
| Cephalexin | Intramammary | Variable | 4-7 milkings for elimination | Rapidly absorbed and excreted in urine, with milk elimination varying based on formulation.[6] |
| Cephradine | Oral (human data) | Low levels in milk | Not specified for bovine intramammary use | Data in lactating cows is limited; human studies show low milk transfer after oral administration. |
Experimental Protocols
In Vivo Efficacy Assessment in Mouse Mastitis Model
The following provides a generalized experimental workflow for evaluating the in vivo efficacy of intramammary antimicrobial compounds, based on published studies.[1][7][8]
References
- 1. The intramammary efficacy of first generation cephalosporins against Staphylococcus aureus mastitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. vetlexicon.com [vetlexicon.com]
- 3. researchgate.net [researchgate.net]
- 4. Effects of temporary cessation of milking following intramammary cefazolin sodium infusion on residual antibiotic in lactating dairy cows - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of temporary cessation of milking following intramammary cefazolin sodium infusion on residual antibiotic in lactating dairy cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Excretion of penicillins and cephalexin in bovine milk following intramammary administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mouse mastitis model of infection for antimicrobial compound efficacy studies against intracellular and extracellular forms of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
In Vitro Showdown: Cephapirin's Efficacy Against Staphylococcus aureus Compared to Other Beta-Lactams
For researchers, scientists, and drug development professionals, understanding the comparative efficacy of antimicrobial agents is paramount. This guide provides an objective, data-driven in vitro comparison of Cephapirin, a first-generation cephalosporin, against other beta-lactam antibiotics targeting Staphylococcus aureus, a pathogen of significant clinical importance.
This analysis synthesizes available experimental data to illuminate the relative potency of these antibiotics, offering valuable insights for research and development endeavors.
Quantitative Comparison of Antimicrobial Potency
The in vitro efficacy of an antibiotic is primarily determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. The following tables summarize the MIC values of this compound and other beta-lactams against S. aureus isolates from various studies.
A study evaluating first-generation cephalosporins against 130 S. aureus isolates from cases of bovine mastitis provides a direct comparison of this compound, Cefazolin, and Cefalonium. The results indicated that this compound and Cefalonium demonstrated greater bactericidal activity against these isolates compared to Cefazolin. The epidemiological cut-off values (ECVs) were determined to be ≤0.5 µg/mL for both this compound and Cefalonium, and ≤2 µg/mL for Cefazolin.
Table 1: Comparative MIC Distribution of First-Generation Cephalosporins against S. aureus Isolates from Bovine Mastitis
| MIC (µg/mL) | This compound (Number of Isolates) | Cefalonium (Number of Isolates) | Cefazolin (Number of Isolates) |
| ≤0.015 | 0 | 0 | 0 |
| 0.03 | 0 | 0 | 0 |
| 0.06 | 0 | 1 | 0 |
| 0.12 | 30 | 66 | 13 |
| 0.25 | 56 | 29 | 36 |
| 0.5 | 14 | 5 | 29 |
| 1 | 3 | 1 | 13 |
| 2 | 2 | 1 | 11 |
| 4 | 2 | 1 | 2 |
| 8 | 3 | 2 | 2 |
| 16 | 4 | 4 | 3 |
| 32 | 4 | 4 | 3 |
| 64 | 4 | 5 | 3 |
| 128 | 4 | 4 | 3 |
| >128 | 4 | 3 | 2 |
| Total Isolates | 130 | 130 | 130 |
| MIC50 (µg/mL) | 0.25 | 0.12 | 0.5 |
| MIC90 (µg/mL) | 1 | 0.5 | 2 |
Data adapted from a 2020 study on S. aureus isolates from bovine mastitis.
Older research has indicated that this compound possesses an antibacterial spectrum similar to that of Cephalothin, another first-generation cephalosporin. One study reported that Staphylococcus aureus was inhibited by this compound concentrations ranging from 0.09 to 12.5 µg/ml.[1]
Experimental Protocols
The determination of Minimum Inhibitory Concentrations (MICs) is a critical component of in vitro antimicrobial susceptibility testing. The data presented in this guide is based on standardized methodologies, primarily the broth microdilution and agar dilution methods, as outlined by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method
The broth microdilution method is a widely used technique for determining the MIC of an antimicrobial agent. It involves preparing a series of two-fold dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test organism. Following incubation, the wells are visually inspected for turbidity, which indicates bacterial growth. The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth.
Agar Dilution Method
In the agar dilution method, varying concentrations of the antimicrobial agent are incorporated into molten agar, which is then poured into petri dishes and allowed to solidify. A standardized inoculum of the test organism is then spotted onto the surface of each plate. After an appropriate incubation period, the plates are examined for bacterial growth. The MIC is defined as the lowest concentration of the antibiotic that prevents the growth of the organism.
Visualizing the Experimental Workflow
To provide a clearer understanding of the antimicrobial susceptibility testing process, the following diagram illustrates the typical workflow for determining the Minimum Inhibitory Concentration (MIC) of beta-lactam antibiotics against S. aureus.
Mechanism of Action and Resistance
This compound, like other beta-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. Specifically, it binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes involved in the final steps of peptidoglycan synthesis. This disruption of cell wall integrity leads to cell lysis and death.
Staphylococcus aureus has developed several mechanisms of resistance to beta-lactam antibiotics. The most common is the production of beta-lactamase enzymes, which hydrolyze the beta-lactam ring, rendering the antibiotic inactive. Another significant mechanism is the alteration of PBPs, which reduces the binding affinity of beta-lactam drugs. In methicillin-resistant S. aureus (MRSA), the acquisition of the mecA gene leads to the production of a low-affinity PBP2a, conferring resistance to nearly all beta-lactam agents.
To illustrate the primary mechanisms of beta-lactam resistance in S. aureus, the following diagram is provided.
References
Advancing Cephapirin Quantification: A Comparative Analysis of HPLC-Based Methodologies
In the realm of pharmaceutical analysis, the precise and accurate quantification of active pharmaceutical ingredients (APIs) is paramount for ensuring product quality, safety, and efficacy. This guide provides a detailed comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the quantification of Cephapirin, a first-generation cephalosporin antibiotic. The comparison encompasses a highly sensitive Ultra-Performance Liquid Chromatography with Triple Quadrupole Mass Spectrometry (UHPLC-MS/MS) method and a more conventional Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection. This analysis is designed to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical technique for their specific needs.
Comparative Analysis of Method Performance
The following table summarizes the key performance parameters of the two HPLC-based methods for this compound quantification. The data highlights the superior sensitivity of the UHPLC-MS/MS method, making it particularly suitable for trace-level analysis, while the RP-HPLC method offers a robust alternative for routine quality control applications.
| Parameter | UHPLC-MS/MS Method | RP-HPLC Method |
| Linearity Range | 0.4 - 1.5 ppb[1][2][3][4] | 0.5 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999[1][2][3][4] | 0.9999 |
| Limit of Detection (LOD) | 0.15 ppb[1][2][3][4] | Not explicitly stated |
| Limit of Quantification (LOQ) | 0.4 ppb[1][2][3][4] | Not explicitly stated |
| Accuracy (% Recovery) | 80 - 120%[1] | Not explicitly stated |
| Precision (% RSD) | Intra-day & Inter-day < 2.0% | Intra-day & Inter-day < 5%[1] |
Visualizing the Analytical Workflow
The following diagram illustrates a generalized workflow for the quantification of this compound using HPLC-based methods, from sample preparation to data analysis.
Caption: Generalized workflow for this compound quantification by HPLC.
Detailed Experimental Protocols
For researchers seeking to replicate or adapt these methods, the following sections provide detailed experimental protocols for both the UHPLC-MS/MS and RP-HPLC methods.
Method 1: UHPLC-MS/MS for Trace Level Quantification of this compound
This method is highly sensitive and suitable for detecting trace amounts of this compound, for instance, in cleaning validation samples of pharmaceutical manufacturing equipment.[1][2][3]
Chromatographic Conditions:
-
Instrument: Ultra-Performance Liquid Chromatography with Triple Quadrupole Mass Spectrometry (UHPLC-MS/MS)[1][2][3]
-
Column: XBridge C18, 100 mm x 4.6 mm, 3.5 µm particle size[1][2][3][4]
-
Injection Volume: 50 µL[1]
-
Elution: Gradient program[4]
Sample Preparation: Standard solutions of this compound were prepared in the appropriate diluent to achieve concentrations within the linear range of 0.4 to 1.5 ppb.[1]
Validation Parameters:
-
Accuracy: Determined by spiking samples at LOQ, 50%, 100%, and 150% of the target concentration. The recovery was found to be between 80% and 120%.[1]
-
Precision: The method precision was evaluated, and the results were within acceptable limits.[1]
-
Specificity: The method was shown to be specific for this compound, with no interference from the blank at the retention time of the analyte.[4]
Method 2: RP-HPLC for Quantification of this compound in Pharmaceutical Formulations
This method is a robust and reliable approach for the routine quality control of this compound in pharmaceutical dosage forms.
Chromatographic Conditions:
-
Instrument: Agilent 1200 series HPLC with UV-VIS detector
-
Column: Agilent Zobrax C8, 250 mm x 4.6 mm, 5 µm particle size
-
Column Temperature: 30 °C
-
Mobile Phase: Isocratic elution with a mixture of 0.1 M ammonium acetate buffer and acetonitrile (95:5 v/v), with the pH adjusted to 5.6
-
Flow Rate: 0.8 mL/min
-
Detection Wavelength: 250 nm
-
Injection Volume: 25 µL
Sample and Standard Preparation:
-
Buffer Preparation: A 0.1 M ammonium acetate solution was prepared by dissolving 7.708 g of ammonium acetate in 1000 mL of de-ionized water. The pH was adjusted to 5.6 using 0.1 M acetic acid.
-
Standard Solution: A stock solution of this compound (100 µg/mL) was prepared and further diluted to fall within the calibration range of 0.5 µg/mL to 50 µg/mL.
Validation Parameters:
-
Precision: The intra-day and inter-day precision were assessed by performing six replicate injections of a 10 µg/mL standard solution. The relative standard deviation (%RSD) was found to be less than 2.0%, confirming the method's precision.
-
Linearity: A linear relationship between peak area and concentration was established in the range of 0.5 µg/mL to 50 µg/mL, with a correlation coefficient (r²) of 0.9999.
References
- 1. Development and Validation for Quantification of this compound and Ceftiofur by Ultraperformance Liquid Chromatography with Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and Validation for Quantification of this compound and Ceftiofur by Ultraperformance Liquid Chromatography wit… [ouci.dntb.gov.ua]
- 4. mdpi.com [mdpi.com]
A Comparative Analysis of Cephapirin and Ceftiofur Degradation Profiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the degradation profiles of two prominent cephalosporin antibiotics, cephapirin and ceftiofur. Understanding the stability and degradation pathways of these drugs is critical for ensuring their efficacy, safety, and for the development of robust analytical methods. This document summarizes key experimental findings on their degradation under various stress conditions, outlines the methodologies used in these studies, and visualizes the degradation pathways.
Executive Summary
This compound and ceftiofur, both belonging to the cephalosporin class of β-lactam antibiotics, exhibit instability under certain environmental conditions.[1] This instability can impact their therapeutic efficacy and lead to the formation of various degradation products.[1][2] Both compounds are particularly susceptible to degradation in alkaline environments, at elevated temperatures, and in biological matrices such as kidney extract.[3][4]
Forced degradation studies have shown that under specific conditions, ceftiofur and this compound can be converted to more stable marker compounds, 2-amino-5-(thiophen-2-yl)methylenethiazol-4(5H)-one (ATMA) and (Z)-2-(pyridin-4-yl)-2-((thiophen-2-yl)methylenamino)acetic acid (PTA) respectively, which can be useful for analytical quantification.[3] The primary degradation of ceftiofur often involves the cleavage of its β-lactam ring and thioester bond, leading to metabolites like cef-aldehyde and desfuroylceftiofur (DFC).[5][6] Similarly, this compound degrades into products such as desacetylthis compound and this compound lactone.[7]
Quantitative Degradation Data
The following tables summarize the degradation kinetics of ceftiofur and this compound under different experimental conditions.
Table 1: Degradation of Ceftiofur in Aqueous Solutions with Recycled Water from a Beef Farm [5][8]
| Temperature (°C) | Application Rate of Recycled Water (%) | Total Degradation Rate (x 10⁻³ h⁻¹) | Half-life (days) |
| 15 | 1 - 5 | 0.4 - 2.8 | 24 - 41 |
| 25 | 1 - 5 | 1.4 - 4.4 | 6.6 - 21 |
| 35 | 1 - 5 | 6.3 - 11 | 2.6 - 4.6 |
| 45 | 1 - 5 | 11 - 17 | 1.7 - 2.6 |
Table 2: Comparative Stability of this compound and Ceftiofur in Aquatic Environments [9]
| Compound | Test System | Half-life (t½) |
| This compound | Daphnia magna test | 53 hours |
| Ceftiofur | Daphnia magna test | 49 hours |
| This compound | Green algae (Scenedesmus spec.) test | 88 hours |
| Ceftiofur | Green algae (Scenedesmus spec.) test | 267 hours |
Table 3: pH-Dependent Degradation of this compound and Ceftiofur [1]
| Compound | pH Condition | Observation |
| This compound | 1 - 9 | Stable |
| This compound | 12.5 | 85% degradation after 30 minutes |
| Ceftiofur | 1 - 9 | Stable |
| Ceftiofur | 12.5 | 90% degradation after 30 minutes |
Experimental Protocols
The data presented in this guide are based on the following experimental methodologies:
Forced Degradation in Kidney Extract and Alkaline Solution[2][3]
-
Objective: To investigate the degradation of this compound and ceftiofur under conditions mimicking physiological and analytical sample preparation.
-
Sample Preparation: Blank and spiked kidney samples were prepared.
-
Incubation: Samples were incubated at 37°C for a period ranging from 0 to 72 hours. Degradation was also tested in an alkaline solution.
-
Analytical Method: The resulting degradation products were detected and quantified using Liquid Chromatography-Time-of-Flight Mass Spectrometry (LC-ToF/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-QqQ/MS).[3] The MetAlign software was used to subtract chromatograms of blank samples from spiked samples for product identification.[3]
-
Forced Degradation to Marker Compounds: A method was developed for the forced degradation of ceftiofur and this compound to ATMA and PTA, respectively. This was followed by Solid Phase Extraction (SPE) for clean-up and subsequent detection by LC-QqQ/MS.[3]
Degradation Kinetics in Recycled Water[5][8]
-
Objective: To determine the degradation kinetics and mechanism of ceftiofur in environmentally relevant aqueous matrices.
-
Sample Preparation: Aqueous solutions were blended with 1% to 5% recycled water from a beef farm and spiked with ceftiofur. Control experiments were conducted in sterile solutions.
-
Incubation: Samples were incubated in the dark at four different temperatures: 15°C, 25°C, 35°C, and 45°C.
-
Analytical Method: Samples were extracted and analyzed by Liquid Chromatography-Mass Spectrometry (LC/MS) to identify the parent compound and its major degradation products.
Stability in Fecal Samples[6]
-
Objective: To assess the stability of ceftiofur in porcine feces and develop a sampling protocol to minimize degradation.
-
Sample Preparation: Spiked blank fecal samples were used. To inhibit enzymatic degradation, tazobactam, a β-lactamase inhibitor, was added at different concentrations.
-
Incubation: The degradation of ceftiofur was monitored over time at room temperature (21 ± 2°C).
-
Analytical Method: Quantification of ceftiofur was performed using (Ultra)-High-Performance Liquid Chromatography-Tandem Mass Spectrometry ((U)HPLC–MS/MS).
Degradation Pathways and Experimental Workflows
The following diagrams illustrate the degradation pathways of this compound and ceftiofur and a typical experimental workflow for their analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Newly identified degradation products of ceftiofur and this compound impact the analytical approach for quantitative analysis of kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. edepot.wur.nl [edepot.wur.nl]
- 4. research.wur.nl [research.wur.nl]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ars.usda.gov [ars.usda.gov]
- 9. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
